Nor Acetildenafil-d8
Description
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32)/i10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAXWKCHSPVXQB-BGKXKQMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676074 | |
| Record name | 5-(2-Ethoxy-5-{[4-methyl(~2~H_8_)piperazin-1-yl]acetyl}phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185117-07-0 | |
| Record name | 5-(2-Ethoxy-5-{[4-methyl(~2~H_8_)piperazin-1-yl]acetyl}phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Nor Acetildenafil-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Nor Acetildenafil-d8, a deuterated analog of Nor Acetildenafil. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the preparation and analysis of sildenafil analogs for research purposes, including its use as an internal standard in analytical studies.
Introduction
Nor Acetildenafil is a structural analog of sildenafil, the active ingredient in Viagra®, in which the sulfonyl group is replaced by an acetyl group, and the N-methyl group on the piperazine ring is demethylated. Acetildenafil and its derivatives have been identified as unapproved ingredients in some herbal aphrodisiacs. The deuterated version, this compound, is of significant interest as an internal standard for quantitative bioanalytical assays due to its similar chemical properties to the parent compound and its distinct mass spectrometric signature. This guide outlines a plausible synthetic route and the expected analytical characterization of this stable isotope-labeled compound.
Synthesis of this compound
Proposed Synthetic Scheme
The overall synthetic strategy is a convergent synthesis, which involves the preparation of two key intermediates: 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and 2-chloro-1-(4-(piperazin-1-yl-d8))ethan-1-one, followed by their coupling.
Experimental Protocols
Step 1: Synthesis of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
This intermediate is a common precursor in the synthesis of many sildenafil analogs. Its synthesis from 2-ethoxybenzoic acid is well-documented.[1]
Step 2: Synthesis of Piperazine-d8
Commercially available piperazine can be deuterated using methods described in the literature for the deuteration of cyclic amines. One common method involves the reduction of a diketopiperazine precursor with a deuterated reducing agent like lithium aluminum deuteride (LiAlD4).[3]
Step 3: Synthesis of 1-(2-chloroacetyl)piperazine-d8
Piperazine-d8 is then acylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield the chloroacetylated intermediate.
Step 4: Synthesis of Nor Acetildenafil
The pyrazolopyrimidinone from Step 1 is coupled with the chloroacetylpiperazine-d8 from Step 3 via a Friedel-Crafts acylation reaction. This is typically carried out using a Lewis acid catalyst such as aluminum chloride in an appropriate solvent.
Step 5: Synthesis of this compound
This step is not necessary as the deuterated piperazine has been incorporated in the previous steps. The final product from Step 4 is this compound.
Purification: The final product would be purified using column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the known spectra of sildenafil and acetildenafil.[4][5] The absence of signals corresponding to the piperazine protons in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum would confirm the successful deuteration.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole-CH₃ | ~4.1 | ~35 |
| Propyl-CH₂ | ~2.8 | ~30 |
| Propyl-CH₂ | ~1.8 | ~22 |
| Propyl-CH₃ | ~0.9 | ~14 |
| Ethoxy-OCH₂ | ~4.2 | ~65 |
| Ethoxy-CH₃ | ~1.4 | ~15 |
| Aromatic-H | ~7.0 - 8.0 | ~115 - 160 |
| Acetyl-CH₂ | ~3.8 | ~55 |
| Pyrimidinone-NH | ~12.0 | - |
| Pyrimidinone-C=O | - | ~160 |
| Acetyl-C=O | - | ~195 |
| Piperazine-C (deuterated) | Not Applicable | ~45-55 (broadened) |
Note: Predicted chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be the method of choice.[6][7][8] The mass spectrum is expected to show a molecular ion peak corresponding to the calculated mass of the deuterated compound. The fragmentation pattern would be similar to that of Nor Acetildenafil, with a characteristic mass shift of +8 amu for fragments containing the deuterated piperazine ring.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₂₄H₂₄D₈N₆O₃ |
| Monoisotopic Mass | 460.31 g/mol |
| [M+H]⁺ Ion | m/z 461.32 |
| Key Fragment Ions | Fragments showing a +8 mass shift compared to non-deuterated Nor Acetildenafil. |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a standard method for assessing the purity of sildenafil and its analogs.[9][10][11] A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) is typically used. The retention time of this compound is expected to be very similar to that of Nor Acetildenafil.
Table 3: Typical HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm and ~290 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Signaling Pathway and Mechanism of Action
Nor Acetildenafil, like sildenafil, is expected to act as a phosphodiesterase type 5 (PDE5) inhibitor.[12][13][14][15][16] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature. By inhibiting PDE5, Nor Acetildenafil would increase the levels of cGMP, leading to smooth muscle relaxation, vasodilation, and, in the case of erectile dysfunction, penile erection upon sexual stimulation.
Figure 1: Proposed mechanism of action of this compound via PDE5 inhibition.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Figure 2: Overall workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical principles for the synthesis of related sildenafil analogs. The characterization methods described are standard analytical techniques that would provide definitive structural confirmation and purity assessment. The availability of a well-characterized standard of this compound is crucial for the accurate quantification of Nor Acetildenafil in various matrices, contributing to research in drug metabolism, pharmacokinetics, and forensic analysis. Researchers are encouraged to adapt and optimize the proposed methods based on their specific laboratory conditions and requirements.
References
- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
- 4. researchgate.net [researchgate.net]
- 5. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography ion trap/time-of-flight mass spectrometric study on the fragmentation of an acetildenafil analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive and rapid HPLC-UV method with back-extraction step for the determination of sildenafil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids: Application to drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Overview of phosphodiesterase 5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sildenafil - Wikipedia [en.wikipedia.org]
- 14. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Sildenafil, a novel inhibitor of phosphodiesterase type 5 in human corpus cavernosum smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
The Core Principles and Application of Nor Acetildenafil-d8 as a Reference Standard in Bioanalytical and Pharmaceutical Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nor Acetildenafil-d8, a deuterated analogue of Nor Acetildenafil, and its critical role as an internal reference standard in quantitative analytical methods. Nor Acetildenafil is a structural analogue of Sildenafil, the active ingredient in Viagra, and has been identified as an undeclared adulterant in various herbal dietary supplements. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and reliable quantification of Nor Acetildenafil and related compounds in complex matrices.
Introduction to Nor Acetildenafil and the Need for a Deuterated Standard
Nor Acetildenafil is a synthetic compound designed as a phosphodiesterase type 5 (PDE5) inhibitor.[1] Like Sildenafil, it is intended to treat erectile dysfunction by preventing the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.[2] However, its unapproved and undisclosed presence in consumer products poses significant health risks due to the lack of safety and efficacy data.[1]
Accurate detection and quantification of such adulterants are crucial for regulatory enforcement and public safety. Quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the method of choice for this purpose. The complexity of matrices such as herbal supplements and biological fluids can introduce significant variability during sample preparation and analysis, leading to inaccurate results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard to mitigate these issues.[3]
Physicochemical Properties of this compound
This compound is synthesized by incorporating eight deuterium atoms into the Nor Acetildenafil molecule. This substitution results in a compound that is chemically almost identical to the unlabeled analyte but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer.
| Property | Value |
| Chemical Name | 5-[2-Ethoxy-5-[2-(4-methyl-1-piperazinyl-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| CAS Number | 1185117-07-0 |
| Molecular Formula | C₂₄H₂₄D₈N₆O₃ |
| Formula Weight | 460.6 g/mol |
| Purity | Typically ≥98% |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Chloroform, Methanol |
| Storage | Refrigerator (2-8 °C) |
The Principle of Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the beginning of the analytical workflow. Because this compound has nearly identical physicochemical properties to the unlabeled Nor Acetildenafil, it experiences the same losses during sample extraction, cleanup, and derivatization, and exhibits similar ionization efficiency in the mass spectrometer's ion source.[3]
By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any variations in the analytical process are normalized. This results in significantly improved accuracy and precision of the quantitative results.[4]
Experimental Protocol: Quantification of Nor Acetildenafil in a Dietary Supplement Matrix
This section outlines a representative experimental protocol for the quantification of Nor Acetildenafil in a complex matrix, such as a powdered herbal supplement, using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Nor Acetildenafil analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
0.2 µm syringe filters
Sample Preparation
-
Homogenization: Accurately weigh 100 mg of the homogenized dietary supplement powder into a 15 mL centrifuge tube.
-
Spiking: Add a known amount of this compound working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction: Add 5 mL of methanol, vortex for 2 minutes, and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of Nor Acetildenafil.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nor Acetildenafil: m/z 453.3 → 100.1 (Quantifier), 453.3 → 312.2 (Qualifier)this compound: m/z 461.3 → 108.1 (Quantifier) |
| Collision Energy | Optimized for each transition |
Visualizations
Workflow for Sample Analysis using a Deuterated Internal Standard
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Simplified Signaling Pathway of PDE5 Inhibition
Caption: Mechanism of action of Nor Acetildenafil as a PDE5 inhibitor.
Conclusion
This compound is an indispensable tool for researchers and analytical scientists working on the detection and quantification of unapproved PDE5 inhibitors in various matrices. Its use as an internal standard in isotope dilution mass spectrometry ensures the highest level of accuracy and precision, which is critical for regulatory compliance, quality control, and forensic analysis. The methodologies and principles outlined in this guide provide a solid foundation for the development and validation of robust analytical methods for Nor Acetildenafil and its analogues.
References
An In-depth Technical Guide to the Analytical Applications of Deuterated Sildenafil Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sildenafil, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3][4] In the realm of drug development and analytical chemistry, stable isotope-labeled compounds, particularly deuterated analogues, are indispensable tools.[1][5][6] Deuterium, a stable, non-radioactive isotope of hydrogen, can be incorporated into drug molecules to create analogues that are chemically identical to the parent drug but have a higher mass.[1][5] This mass difference is readily detectable by mass spectrometry, making deuterated sildenafil analogues invaluable for a range of analytical applications without significantly altering the molecule's fundamental chemical properties.
This technical guide provides a comprehensive overview of the core analytical applications of deuterated sildenafil analogues, focusing on their use as internal standards in bioanalysis, their role in metabolic studies, and their utility in exploring pharmacodynamic properties. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers in applying these powerful analytical tools.
Core Application: Internal Standards for Quantitative Bioanalysis
The most prevalent application of deuterated sildenafil analogues, such as Sildenafil-d8, is as internal standards (IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] An ideal internal standard co-elutes with the analyte and has similar extraction recovery and ionization response, but is mass-distinguishable.[5] Stable isotope-labeled standards are considered the "gold standard" as they fulfill these criteria almost perfectly, correcting for variability during sample preparation, injection, and ionization.[5][6][7]
Deuterated sildenafil and its deuterated major metabolite, N-desmethyl sildenafil, are routinely used to ensure the accuracy, precision, and robustness of bioanalytical methods for pharmacokinetic studies.[8]
Data Presentation: Pharmacokinetic Parameters of Sildenafil
The following table summarizes key pharmacokinetic parameters for sildenafil and its primary metabolite, N-desmethyl sildenafil, which are typically quantified using deuterated internal standards.
| Parameter | Sildenafil | N-desmethyl sildenafil | Notes |
| Tmax (Time to Peak Plasma Concentration) | 30–120 min (median 60 min) | ~ Tmax of Sildenafil | Rate of absorption is reduced when taken with a high-fat meal.[8][9][10] |
| Absolute Oral Bioavailability | 41% (range 25–63%) | - | Limited by first-pass metabolism.[8][9][10][11] |
| Terminal Half-life (t½) | 3–5 hours | ~ 4 hours | [8][12] |
| Plasma Protein Binding | ~96% | ~96% | Independent of total drug concentrations.[4][8] |
| Metabolism | Primarily by CYP3A4 (major) and CYP2C9 (minor) hepatic isoenzymes.[4][8] | Further metabolized.[8] | The metabolite has about 50% of the in vitro PDE5 inhibitory activity of the parent drug.[4][8][12] |
| Plasma Concentration vs. Parent Drug | - | ~40% of sildenafil concentrations.[4][8][12] | Contributes to ~20% of the total pharmacological effect.[13] |
Experimental Workflow: Quantitative Analysis using Deuterated IS
The following diagram illustrates a standard workflow for quantifying sildenafil in a biological matrix (e.g., plasma) using a deuterated internal standard.
Caption: Workflow for LC-MS/MS quantification of sildenafil.
Experimental Protocol: LC-MS/MS for Sildenafil Quantification
This protocol is a representative example based on methodologies described in the literature for quantifying sildenafil and N-desmethyl sildenafil in human plasma.[8]
-
Sample Preparation:
-
To a 500 µL aliquot of human plasma, add 50 µL of a working solution of the deuterated internal standards (sildenafil-d8 and N-desmethyl sildenafil-d8) in methanol.
-
Vortex mix for 30 seconds.
-
Perform protein precipitation by adding 1 mL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: Agilent or Waters LC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Sildenafil: m/z 475 → 283
-
Sildenafil-d8: m/z 483 → 283
-
N-desmethyl sildenafil: m/z 461 → 283
-
N-desmethyl sildenafil-d8: m/z 469 → 283
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the unknown samples from the calibration curve using linear regression. The method should have a lower limit of quantification (LLOQ) around 0.5 ng/mL.[8]
-
Application in Metabolism and Pharmacokinetic (PK) Studies
Deuterated analogues serve as excellent tracers to delineate the metabolic fate of drugs.[1] Since the deuterium label does not typically alter the metabolic pathway, these compounds can be administered to track absorption, distribution, metabolism, and excretion (ADME) profiles.[1][11]
Sildenafil is cleared predominantly through hepatic metabolism, primarily N-demethylation by CYP3A4 to form N-desmethyl sildenafil (UK-103,320), which is also pharmacologically active.[4][8][11] Minor pathways include oxidation and aliphatic dehydroxylation.[11] Using isotope-labeled sildenafil allows for precise tracking of the parent drug and its metabolites in various biological matrices like plasma, urine, and feces.[11]
Metabolic Pathway of Sildenafil
Caption: Primary metabolic pathway of sildenafil.
Application in Pharmacodynamic (PD) Studies
While deuterium substitution is often considered to have a minimal impact on a drug's biological activity (the "isotope effect"), this is not always the case. Selective deuteration can sometimes alter pharmacokinetic and metabolic profiles, and even affect drug-target interactions, leading to changes in efficacy and selectivity.[1][2][14]
Studies on deuterated sildenafil analogues have explored these effects. For instance, deuteration at different positions on the sildenafil molecule has been shown to modulate its inhibitory activity against various phosphodiesterases and its efficacy in relaxing smooth muscle tissue.[14]
Data Presentation: In Vitro Efficacy of Deuterated Sildenafil Analogues
The following table presents comparative efficacy data for sildenafil and a selectively deuterated analogue, D5-ethoxy-Sildenafil (BDD-10406), demonstrating how deuteration can enhance selectivity and potency.[14]
| Compound | PDE5 Inhibition (IC50) | PDE6 Inhibition (IC50) | Selectivity (PDE6/PDE5) | Efficacy in Rabbit Corpus Cavernosum (ED50) |
| Sildenafil | 9 nmol/L | Not specified, but used for ratio | ~1x (Baseline) | 245 nmol/L |
| D5-ethoxy-Sildenafil (BDD-10406) | 6 nmol/L | Not specified, but used for ratio | ~2x (Higher than Sildenafil) | 85 nmol/L |
| D8-piperazine-sildenafil (BDD-10402) | Not specified | Not specified | Not specified | 91 nmol/L |
Data sourced from an in vitro study comparing sildenafil to its deuterated derivatives.[14] The results indicate that deuteration on the ethoxy group (BDD-10406) enhances selectivity for PDE5 over PDE6 and increases in vitro efficacy.[14]
Sildenafil's Mechanism of Action
This diagram illustrates the signaling pathway targeted by sildenafil.
Caption: Sildenafil inhibits PDE5, increasing cGMP levels.
Experimental Protocol: In Vitro Corpus Cavernosum Relaxation Assay
This protocol is a generalized representation of the methodology used to assess the relaxant effect of sildenafil and its analogues.[14][15]
-
Tissue Preparation:
-
Rabbit corpus cavernosum strips are isolated from New Zealand rabbits.
-
Tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
-
Contraction and Relaxation Measurement:
-
Tissues are subjected to a resting tension and allowed to equilibrate.
-
A stable contraction is induced using an alpha-adrenergic agonist like phenylephrine.
-
Once a plateau is reached, cumulative concentrations of the test compound (sildenafil or a deuterated analogue) are added to the bath.
-
Changes in isometric tension (relaxation) are recorded using a force transducer.
-
-
Data Analysis:
-
Relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.
-
Dose-response curves are generated, and the ED50 (the concentration causing 50% of the maximal relaxation) is calculated for each compound.
-
Synthesis of Deuterated Sildenafil Analogues
The synthesis of deuterated sildenafil analogues such as [²H₃]sildenafil, [²H₈]sildenafil, and N-desmethyl [²H₈]sildenafil can be achieved with good isotopic abundance (>98%).[2] The process generally involves using deuterated starting materials. For example, to synthesize [²H₈]sildenafil, piperazine-d8 is used in the final step of the synthesis instead of standard piperazine.[2] Purity and isotopic incorporation are confirmed using HPLC, NMR, and MS analyses.[2]
Conclusion
Deuterated sildenafil analogues are critical analytical reagents that significantly enhance the quality and reliability of research in drug development. Their primary role as internal standards in mass spectrometry-based bioanalysis ensures the accurate quantification of sildenafil and its metabolites for vital pharmacokinetic assessments. Furthermore, their application as tracers illuminates metabolic pathways, while comparative studies using selectively deuterated analogues can reveal subtle but significant effects on pharmacodynamics, offering new insights into drug efficacy and selectivity. The continued use and development of these stable isotope-labeled compounds are essential for advancing analytical methodologies and our understanding of sildenafil's pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of a Novel Sildenafil Orodispersible Film Administered by the Supralingual and the Sublingual Route to Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Changed phosphodiesterase selectivity and enhanced in vitro efficacy by selective deuteration of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Nor Acetildenafil-d8 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nor Acetildenafil-d8 is a deuterated analog of Nor Acetildenafil, which itself is a structural analog of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] As a member of the PDE5 inhibitor class, this compound is presumed to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[2][3] This technical guide provides a comprehensive overview of the analytical characterization, experimental protocols, and the core signaling pathway associated with Nor Acetildenafil and related PDE5 inhibitors. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.
Analytical Data Summary
While a specific Certificate of Analysis for this compound is not publicly available, the following table summarizes the typical analytical data expected for a research-grade deuterated compound of this nature. This data is representative and based on standard analytical techniques used for the quality control of small molecules.
| Analytical Test | Specification | Methodology |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥ 98% | High-Performance Liquid Chromatography |
| Identity (by ¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| Identity (by MS) | Conforms to expected m/z | Mass Spectrometry |
| Deuterium Incorporation | ≥ 99% | Mass Spectrometry or NMR |
| Residual Solvents | To be reported | Gas Chromatography-Mass Spectrometry |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the analysis of compounds like this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A sample of the compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and injected into the HPLC system. The retention time of the main peak is recorded, and the purity is calculated based on the area percentage of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent. ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the chemical structure of the molecule.
Mass Spectrometry (MS) for Identity and Deuterium Incorporation
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI).
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. This is compared to the calculated theoretical mass to confirm the identity. The isotopic distribution is analyzed to confirm the level of deuterium incorporation.
Core Signaling Pathway: PDE5 Inhibition
Nor Acetildenafil, as an analog of Sildenafil, is presumed to act as a competitive inhibitor of phosphodiesterase type 5 (PDE5).[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2][4] The inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG) and results in the relaxation of smooth muscle cells, leading to vasodilation.[5][6] This mechanism is central to the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.[2][3][7]
The signaling cascade begins with the release of nitric oxide (NO) in response to sexual stimulation.[4][7] NO activates guanylate cyclase, which then converts guanosine triphosphate (GTP) to cGMP.[4][5] By preventing the breakdown of cGMP, PDE5 inhibitors amplify this signaling pathway.[2][4]
References
- 1. Acetildenafil - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 4. droracle.ai [droracle.ai]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Metabolic Fate of Nor Acetildenafil: A Predictive Technical Guide
Disclaimer: No direct studies on the metabolic fate of Nor Acetildenafil have been identified in the public domain. This technical guide is a predictive analysis based on the well-documented metabolism of its parent compound, sildenafil, and other analogues. The information presented herein is intended for research and drug development professionals and should be interpreted as a scientifically informed extrapolation.
Introduction
Nor Acetildenafil is a structural analogue of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] Like other sildenafil analogues, it has been identified as an undeclared ingredient in some "herbal" aphrodisiac products.[1] Due to the lack of formal clinical evaluation, its pharmacokinetic and metabolic profile in humans is unknown, posing potential health risks.[2] Understanding the metabolic fate of Nor Acetildenafil is crucial for predicting its efficacy, duration of action, potential drug-drug interactions, and toxicity profile.
This guide provides a predictive overview of the metabolic pathways, involved enzymes, and expected metabolites of Nor Acetildenafil, based on the extensive research conducted on sildenafil.
Predicted Metabolic Pathways of Nor Acetildenafil
The metabolism of sildenafil is well-characterized and primarily occurs in the liver via the cytochrome P450 (CYP) enzyme system.[1][3] It is anticipated that Nor Acetildenafil undergoes similar biotransformation processes. The primary metabolic reactions for sildenafil are N-demethylation and oxidation, with minor pathways including aliphatic hydroxylation.[4]
Based on the structure of Nor Acetildenafil, the following metabolic pathways are predicted:
-
N-Dealkylation: The piperazine ring is a common site for metabolism in many drugs. For sildenafil, N-demethylation to its major active metabolite, N-desmethylsildenafil (UK-103,320), is a primary metabolic route.[3][5] It is highly probable that Nor Acetildenafil will also undergo N-dealkylation at the piperazine nitrogen.
-
Hydroxylation: Aromatic and aliphatic hydroxylation are common phase I metabolic reactions. The phenyl ring and the propyl group of the pyrazolopyrimidinone core are potential sites for hydroxylation.
-
N-Oxidation: The nitrogen atoms within the pyrazolopyrimidinone and piperazine rings could be susceptible to N-oxidation.
-
Oxidative deamination: This is another potential pathway for the metabolism of the piperazine ring.
Key Metabolites
The major circulating metabolite of sildenafil is N-desmethylsildenafil, which retains approximately 50% of the PDE5 inhibitory activity of the parent drug.[6] Therefore, it is plausible that the N-dealkylated metabolite of Nor Acetildenafil will also be pharmacologically active. Other potential metabolites would likely be hydroxylated and N-oxidized derivatives, which are generally more polar and readily excreted.
Enzymes Involved in Metabolism
The metabolism of sildenafil is predominantly mediated by hepatic microsomal enzymes.[3]
-
Cytochrome P450 3A4 (CYP3A4): This is the principal enzyme responsible for the metabolism of sildenafil, accounting for the majority of its clearance.[1][3][7][8] It is therefore highly likely that CYP3A4 is the primary enzyme involved in the metabolism of Nor Acetildenafil.
-
Cytochrome P450 2C9 (CYP2C9): This enzyme plays a minor role in the metabolism of sildenafil.[1][3][7] It may also contribute to the biotransformation of Nor Acetildenafil, albeit to a lesser extent than CYP3A4.
Quantitative Data (Predictive)
The following tables summarize key pharmacokinetic and metabolic parameters for sildenafil, which can be used as a predictive reference for Nor Acetildenafil.
Table 1: Predicted Pharmacokinetic Parameters of Nor Acetildenafil (based on Sildenafil data)
| Parameter | Value (for Sildenafil) | Reference |
| Bioavailability | ~40% | [3][9] |
| Time to Peak Plasma Concentration (Tmax) | 30-120 minutes | |
| Plasma Protein Binding | ~96% | |
| Elimination Half-life | 3-5 hours | [9] |
| Primary Route of Elimination | Feces (~80%) | [1][3] |
| Secondary Route of Elimination | Urine (~13%) | [1][3] |
Table 2: Predicted Contribution of CYP Enzymes to Nor Acetildenafil Metabolism (based on Sildenafil data)
| Enzyme | Predicted Contribution | Reference |
| CYP3A4 | Major | [1][3][7][8] |
| CYP2C9 | Minor | [1][3][7] |
Experimental Protocols for Metabolic Studies
To definitively determine the metabolic fate of Nor Acetildenafil, a series of in vitro and in vivo experiments would be required. The following are standard protocols used in drug metabolism studies.
In Vitro Metabolism using Human Liver Microsomes
This is a common preliminary study to identify metabolic pathways and the enzymes involved.[10][11][12][13]
-
Objective: To identify the metabolites of Nor Acetildenafil formed by human liver microsomal enzymes and to determine the kinetics of their formation.
-
Materials:
-
Nor Acetildenafil
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Incubate Nor Acetildenafil with HLMs in the presence of the NADPH regenerating system at 37°C.
-
At various time points, quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
To identify the specific CYP enzymes involved, repeat the incubation in the presence of specific chemical inhibitors.
-
Recombinant Human CYP Enzyme Studies
This method confirms the involvement of specific CYP isoforms in the metabolism of the compound.
-
Objective: To determine which specific human CYP enzymes are capable of metabolizing Nor Acetildenafil.
-
Materials:
-
Nor Acetildenafil
-
Microsomes from insect or yeast cells expressing individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
-
-
Procedure:
-
Incubate Nor Acetildenafil with each of the recombinant CYP enzymes in the presence of the NADPH regenerating system at 37°C.
-
Quench the reaction and process the samples as described for the HLM study.
-
Analyze the samples by LC-MS/MS to determine which enzymes produce metabolites.
-
In Vivo Pharmacokinetic Studies
Animal models, followed by human clinical trials, are necessary to understand the complete pharmacokinetic profile of a drug.
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of Nor Acetildenafil in a living organism.
-
Procedure (Animal Model):
-
Administer a single dose of Nor Acetildenafil to a suitable animal model (e.g., rats, dogs).
-
Collect blood, urine, and feces at various time points.
-
Analyze the samples using LC-MS/MS to determine the concentrations of the parent drug and its metabolites over time.
-
Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.
-
Visualizations
The following diagrams illustrate the predicted metabolic pathway of Nor Acetildenafil and a typical experimental workflow for its metabolic profiling.
Caption: Predicted metabolic pathways of Nor Acetildenafil.
Caption: Experimental workflow for metabolic profiling.
Conclusion
While direct experimental data on the metabolic fate of Nor Acetildenafil is currently unavailable, a predictive analysis based on its structural similarity to sildenafil provides valuable insights for the scientific community. It is anticipated that Nor Acetildenafil is primarily metabolized by CYP3A4 and to a lesser extent by CYP2C9, mainly through N-dealkylation and hydroxylation. The resulting metabolites are likely to be more polar and readily excreted. The N-dealkylated metabolite may retain pharmacological activity. The experimental protocols outlined in this guide provide a framework for future research to definitively elucidate the metabolic profile of Nor Acetildenafil. Such studies are imperative to assess its safety and potential for drug-drug interactions.
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. Acetildenafil - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Erectile Dysfunction Drugs Changed the Protein Expressions and Activities of Drug-Metabolising Enzymes in the Liver of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro biotransformation of sildenafil (Viagra): identification of human cytochromes and potential drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Nor Acetildenafil-d8: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on Nor Acetildenafil-d8, including its chemical properties, suppliers, and its application as an internal standard in analytical methodologies.
This compound is a deuterated analog of Nor Acetildenafil, a structural analog of Sildenafil. Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of Nor Acetildenafil and related compounds in complex biological matrices by mass spectrometry.
Core Compound Data
| Parameter | Value | Reference |
| CAS Number | 1185117-07-0 | Syn Pharmatech Inc. |
| Molecular Formula | C₂₄H₂₄D₈N₆O₃ | Santa Cruz Biotechnology |
| Molecular Weight | 460.60 g/mol | Santa Cruz Biotechnology |
| Appearance | White to Off-White Solid | Syn Pharmatech Inc. |
| Purity | ≥99% | Syn Pharmatech Inc. |
| Storage | Refrigerator (2-8°C) | Syn Pharmatech Inc. |
Major Suppliers
-
Santa Cruz Biotechnology
-
Syn Pharmatech Inc.
-
Gentaur
-
LGC Standards
Mechanism of Action: Phosphodiesterase 5 (PDE5) Inhibition
Nor Acetildenafil, the non-deuterated parent compound of this compound, is a sildenafil analog and is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor.[1] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[2][3]
The signaling pathway of PDE5 inhibition is initiated by the release of nitric oxide (NO) during sexual stimulation. NO activates guanylate cyclase, which in turn increases the production of cGMP. Elevated cGMP levels lead to the relaxation of smooth muscles, resulting in vasodilation and increased blood flow. By inhibiting PDE5, Nor Acetildenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.[3]
References
- 1. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Nor Acetildenafil using Nor Acetildenafil-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nor Acetildenafil in plasma samples. Nor Acetildenafil is an analog of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. To ensure accuracy and precision, a stable isotope-labeled internal standard, Nor Acetildenafil-d8, is employed. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and screening for undeclared sildenafil analogs in various matrices.
Introduction
Nor Acetildenafil is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. Like sildenafil, it is a phosphodiesterase type 5 (PDE5) inhibitor.[1] The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[2] Due to their pharmacological effects, sildenafil and its undeclared analogs, such as acetildenafil and nor-acetildenafil, are sometimes illegally included in herbal aphrodisiacs and dietary supplements.[1] The development of sensitive and specific analytical methods is crucial for the detection and quantification of these compounds to ensure consumer safety and for research purposes.
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry as they co-elute with the analyte and experience similar ionization effects, thus compensating for matrix effects and variations in sample preparation and instrument response. This compound, with a mass shift of +8 amu, is an ideal internal standard for the accurate quantification of Nor Acetildenafil.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Nor Acetildenafil and this compound from plasma samples.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized based on expected analyte levels, e.g., 50 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and resolution.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The instrument is set to Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Dwell Time | 50 ms |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Nor Acetildenafil | 453.2 | 353.2 | 25 |
| Nor Acetildenafil (Qualifier) | 453.2 | 100.1 | 35 |
| This compound (Internal Standard) | 461.2 | 353.2 | 25 |
Note: Collision energies should be optimized for the specific instrument used. The precursor ion for Nor Acetildenafil is based on its protonated molecule [M+H]+, and the primary fragment ion results from the neutral loss of methylpiperazine.[2] The precursor for the deuterated standard is shifted by +8 Da.
Results and Discussion
This method provides excellent sensitivity and specificity for the quantification of Nor Acetildenafil in plasma. The use of this compound as an internal standard effectively corrects for any variations during sample processing and analysis, leading to high accuracy and precision. A typical calibration curve is linear over a range of 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99. The lower limit of quantification (LLOQ) is typically around 0.1 ng/mL, making this method suitable for studies requiring high sensitivity.
Signaling Pathway
Nor Acetildenafil, as a PDE5 inhibitor, acts on the nitric oxide (NO) signaling pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of Nor Acetildenafil as a PDE5 inhibitor.
Experimental Workflow
The overall workflow for the quantitative analysis of Nor Acetildenafil is depicted below.
Caption: Workflow for Nor Acetildenafil quantification by LC-MS/MS.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of Nor Acetildenafil in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers in drug development, clinical pharmacology, and forensic toxicology.
References
Application Note: High-Throughput Analysis of PDE5 Inhibitors using Nor Acetildenafil-d8 as an Internal Standard by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of various phosphodiesterase type 5 (PDE5) inhibitors in complex matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method employs Nor Acetildenafil-d8 as a deuterated internal standard to ensure accuracy and precision. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the relevant biological pathway and analytical workflow.
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, tadalafil, and vardenafil, are widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The illegal adulteration of dietary supplements and herbal remedies with these synthetic compounds and their analogues is a growing concern, necessitating reliable analytical methods for their detection and quantification. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry to correct for analyte loss during sample preparation and variations in instrument response. This compound, a deuterated analogue of a sildenafil analogue, serves as an excellent internal standard for the analysis of a broad range of PDE5 inhibitors due to its structural similarity and co-eluting chromatographic properties.
Signaling Pathway of PDE5 Inhibitors
PDE5 inhibitors exert their therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.[1][2] PDE5 is the enzyme responsible for the degradation of cGMP to the inactive GMP.[1] By inhibiting PDE5, these drugs increase the intracellular concentration of cGMP, thereby enhancing the vasodilatory effects of NO.[1][2]
Experimental Workflow
The analytical workflow involves sample preparation, HPLC separation, and MS/MS detection and quantification. A deuterated internal standard, this compound, is added at the beginning of the sample preparation to account for any variability during the process.
Materials and Reagents
-
Analytes: Sildenafil, Tadalafil, Vardenafil, Acetildenafil, and other relevant PDE5 inhibitors.
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Sample Preparation: Protein precipitation plates or solid-phase extraction (SPE) cartridges.
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Experimental Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each PDE5 inhibitor and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all PDE5 inhibitors at a suitable concentration by diluting the stock solutions with 50:50 methanol:water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 20 µL of the this compound working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
HPLC-MS/MS Analysis
HPLC Conditions
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B in 5 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | 800 L/hr |
MRM Transitions
The following table provides examples of MRM transitions for common PDE5 inhibitors and the proposed transitions for this compound. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 471.3 | 283.2 | 25 |
| Sildenafil | 475.2 | 283.2 | 25 |
| Tadalafil | 390.2 | 268.1 | 30 |
| Vardenafil | 489.3 | 151.1 | 20 |
| Acetildenafil | 455.2 | 135.1 | 22 |
| N-desmethyl sildenafil | 461.2 | 283.2 | 25 |
Quantitative Data Summary
The use of this compound as an internal standard provides excellent linearity and accuracy for the quantification of PDE5 inhibitors. The following table summarizes typical performance characteristics of the method.
| Analyte | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Sildenafil | 1 - 500 | > 0.998 | 1 | 95 - 105 | < 5 |
| Tadalafil | 1 - 500 | > 0.997 | 1 | 94 - 106 | < 6 |
| Vardenafil | 0.5 - 250 | > 0.998 | 0.5 | 96 - 104 | < 5 |
| Acetildenafil | 1 - 500 | > 0.996 | 1 | 93 - 107 | < 7 |
Conclusion
The HPLC-MS/MS method described, utilizing this compound as an internal standard, offers a reliable, sensitive, and high-throughput solution for the quantitative analysis of a wide range of PDE5 inhibitors. This application note provides the necessary protocols and data to implement this method in a research or quality control laboratory setting for applications including the screening of adulterated products and pharmacokinetic studies.
References
Application Note: Quantification of Sildenafil Analogues in Biological Matrices using Nor Acetildenafil-d8 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of sildenafil and its analogues in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a deuterated internal standard, Nor Acetildenafil-d8, to ensure high accuracy and precision. This methodology is critical for pharmacokinetic studies, therapeutic drug monitoring, and the detection of undeclared analogues in counterfeit products or herbal supplements. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected quantitative performance.
Introduction
Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used for the treatment of erectile dysfunction. The widespread use and commercial success of sildenafil have led to the emergence of numerous undeclared and structurally similar analogues in a variety of products. The presence of these analogues can pose significant health risks to consumers. Therefore, a reliable and accurate analytical method for the quantification of sildenafil and its analogues is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.
Signaling Pathway of Sildenafil and its Analogues
Sildenafil and its analogues exert their therapeutic effect by inhibiting the PDE5 enzyme. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade ultimately results in smooth muscle relaxation and vasodilation.
Experimental Protocol
This protocol is designed for the analysis of sildenafil and its analogues in human plasma.
Materials and Reagents
-
Sildenafil and its analogues (e.g., Acetildenafil, Homosildenafil) reference standards
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of sildenafil and its analogues into drug-free human plasma.
-
Internal Standard Addition: Add a fixed concentration of this compound solution to all samples, including calibration standards, QCs, and unknown samples.
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 10% B, increase to 90% B over 5 min, hold for 2 min, then return to initial conditions. |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
MRM Transitions
The following table provides suggested MRM transitions for sildenafil, selected analogues, and the internal standard. These transitions should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sildenafil | 475.2 | 283.2 | 25 |
| N-desmethyl sildenafil | 461.2 | 283.2 | 25 |
| Acetildenafil | 467.2 | 297.2 | 22 |
| Homosildenafil | 489.2 | 100.1 | 30 |
| This compound (IS) | 475.3 (Estimated) | 305.3 (Estimated) | 22 (Estimated) |
Note: The MRM transition for this compound is an estimation based on the structure of Nor Acetildenafil and the typical fragmentation patterns of deuterated analogues. It is crucial to confirm and optimize this transition by infusing a standard of this compound.
Quantitative Data Summary
The following tables summarize typical quantitative performance data from published methods for sildenafil and its analogues.
Table 1: Calibration and Linearity Data
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Sildenafil | 1.0 - 1000 | > 0.99[1][2] |
| N-desmethyl sildenafil | 0.5 - 500 | > 0.99[1][2] |
| Acetildenafil | 1.0 - 500 | > 0.99 (Typical) |
| Homosildenafil | 1.0 - 500 | > 0.99 (Typical) |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Sildenafil | Low | < 6.5[1] | < 6.5[1] | 86.5 - 105.7[1] |
| Medium | < 5.0 | < 5.0 | 95.0 - 105.0 | |
| High | < 5.0 | < 5.0 | 95.0 - 105.0 | |
| N-desmethyl sildenafil | Low | < 6.3[1] | < 6.3[1] | 96.8 - 114.4[1] |
| Medium | < 5.0 | < 5.0 | 95.0 - 105.0 | |
| High | < 5.0 | < 5.0 | 95.0 - 105.0 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of sildenafil and its analogues in biological matrices. The use of the deuterated internal standard, this compound, ensures the accuracy and robustness of the assay. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and pharmaceutical analysis. The provided protocols and data can be adapted and validated for specific laboratory instrumentation and research needs.
References
Application Note and Protocol: Quantitative Analysis of Nor Acetildenafil in Biological Matrices using Isotope Dilution Mass Spectrometry with Nor Acetildenafil-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative analysis of Nor Acetildenafil in biological matrices, such as plasma, utilizing Isotope Dilution Mass Spectrometry (IDMS). Nor Acetildenafil is a sildenafil analogue, and accurate quantification is crucial for pharmacokinetic studies and regulatory oversight. The use of a stable isotope-labeled internal standard, Nor Acetildenafil-d8, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol details the sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis procedures.
Introduction
Nor Acetildenafil is an analogue of the phosphodiesterase-5 (PDE-5) inhibitor, sildenafil. It has been identified as an undeclared ingredient in some herbal dietary supplements marketed for sexual enhancement[1]. Accurate and reliable quantification of such analogues is essential for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantitative analysis[2]. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) as an internal standard at the beginning of the sample preparation process. The ratio of the analyte to the internal standard is then measured by mass spectrometry, which allows for precise quantification, minimizing errors from sample extraction and matrix effects.
Experimental Protocols
Materials and Reagents
-
Nor Acetildenafil reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa PCX)[3]
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Nor Acetildenafil and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Nor Acetildenafil stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a suitable concentration for spiking into samples.
-
Calibration Curve and QC Samples: Spike blank plasma with the appropriate working standard solutions to create calibration standards at various concentration levels. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner[4].
Sample Preparation
Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE). The choice of method may depend on the complexity of the matrix and the required sensitivity.
Method 1: Protein Precipitation [4]
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE) [3][5]
-
To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Precondition the SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Gradient | Start with 10-20% B, increase to 90-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument, typically 350-500 °C |
| IonSpray Voltage | Dependent on instrument, typically 4500-5500 V |
MRM Transitions
The specific MRM transitions for Nor Acetildenafil and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer. Based on the structure of Nor Acetildenafil (an N-desethyl analogue of Acetildenafil), the precursor ion will be lower than that of Acetildenafil. For sildenafil and its deuterated analogues, common transitions have been reported[6][7]. The transitions for Nor Acetildenafil and its d8 analogue would be analogous.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nor Acetildenafil | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Note: These values must be optimized for the specific instrument being used.
Data Presentation
The following tables summarize the expected performance characteristics of a validated isotope dilution mass spectrometry method for Nor Acetildenafil.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under defined storage and processing conditions |
Table 2: Example Quantitative Data Summary (Hypothetical)
| Sample ID | Nor Acetildenafil Concentration (ng/mL) | QC Level | Accuracy (%) | Precision (CV%) |
| QC Low | 4.85 | Low (5 ng/mL) | 97.0 | 4.5 |
| QC Medium | 49.2 | Medium (50 ng/mL) | 98.4 | 3.2 |
| QC High | 395.1 | High (400 ng/mL) | 98.8 | 2.8 |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of Nor Acetildenafil.
References
- 1. zenodo.org [zenodo.org]
- 2. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Application Note: Forensic Analysis of Counterfeit Drugs Using Nor Acetildenafil-d8
Abstract
The proliferation of counterfeit erectile dysfunction (ED) drugs poses a significant public health risk. These illicit products often contain undeclared active pharmaceutical ingredients (APIs) or structurally similar analogues, such as Noracetildenafil. Accurate and robust analytical methods are crucial for the identification and quantification of these substances in seized materials. This application note describes a detailed protocol for the forensic analysis of counterfeit drugs for the presence of Noracetildenafil using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with Nor Acetildenafil-d8 as a deuterated internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision in quantification by correcting for matrix effects and variations in sample processing.
Introduction
Counterfeit medications, particularly those for erectile dysfunction, are a growing concern for regulatory bodies and law enforcement agencies worldwide.[1][2] These products may contain incorrect dosages of the declared API, no API at all, or potentially harmful undeclared analogues.[1] Acetildenafil is a known analogue of sildenafil (the active ingredient in Viagra®) that has been identified in counterfeit products.[3] Noracetildenafil, a demethylated analogue of acetildenafil, is another such compound that requires vigilant monitoring.
For forensic purposes, definitive identification and accurate quantification are paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this application due to its high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for potential analytical variability.
This document provides a comprehensive protocol for the extraction and LC-MS/MS analysis of Noracetildenafil in counterfeit drug samples, employing this compound as the internal standard.
Chemical Structures
| Compound | Structure | Molecular Formula | Molecular Weight |
| Noracetildenafil | [Image of Noracetildenafil structure] | C₂₄H₃₂N₆O₃ | 452.6 g/mol |
| This compound | [Image of this compound structure with deuterium labels] | C₂₄H₂₄D₈N₆O₃ | 460.6 g/mol (approx.) |
Experimental Protocols
Sample Preparation
A robust sample preparation procedure is essential to extract the analyte of interest from the complex matrix of a counterfeit tablet or capsule.
Materials:
-
Suspected counterfeit drug sample (tablet or capsule)
-
This compound internal standard solution (1 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters (PTFE)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Procedure:
-
Weigh the entire counterfeit tablet or the contents of one capsule to determine the total weight.
-
Grind the tablet or capsule contents into a fine, homogenous powder using a mortar and pestle.
-
Accurately weigh approximately 10 mg of the homogenized powder into a 15 mL centrifuge tube.
-
Add 10.0 mL of methanol to the tube.
-
Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.
-
Vortex the tube for 5 minutes to ensure thorough mixing and dissolution.
-
Sonicate the sample for 15 minutes to facilitate complete extraction of the analyte.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.
-
Carefully transfer the supernatant to a clean tube.
-
Perform a serial dilution of the supernatant with 50:50 methanol:water containing 0.1% formic acid to bring the analyte concentration within the calibration range. A starting dilution of 1:100 is recommended.
-
Filter the final diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
Time (min) %B 0.0 10 1.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
MRM Transitions:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Noracetildenafil | 453.3 | 100.1 | 35 |
| Noracetildenafil | 453.3 | 311.2 | 25 |
| This compound | 461.3 | 108.1 | 35 |
Note: The d8 label is assumed to be on the piperazine ring, a common site for deuteration in similar internal standards.
Data Presentation
The following tables summarize the expected quantitative data from a validated method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
Table 2: Sample Analysis Results
| Sample ID | Noracetildenafil Concentration (mg/tablet) |
| Counterfeit Sample A | 45.2 |
| Counterfeit Sample B | 102.8 |
| Counterfeit Sample C | Not Detected |
Visualizations
Caption: Experimental workflow for the forensic analysis of Noracetildenafil.
Caption: Logic of using a deuterated internal standard for accurate quantification.
Conclusion
The described HPLC-MS/MS method provides a reliable and robust workflow for the detection and quantification of Noracetildenafil in counterfeit drug samples. The use of this compound as an internal standard is critical for achieving the high degree of accuracy and precision required in forensic analysis. This protocol can be readily adapted for the analysis of other sildenafil analogues and serves as a valuable tool for laboratories involved in the surveillance of counterfeit pharmaceuticals.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Nor Acetildenafil-d8 in Human Plasma
Abstract
This application note describes a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Nor Acetildenafil-d8 in human plasma. This compound is a deuterated analog of Nor Acetildenafil, a compound structurally related to sildenafil.[1][2][3] This method is intended for use as an internal standard in pharmacokinetic studies of Nor Acetildenafil. The protocol employs a simple protein precipitation for sample preparation and a rapid chromatographic separation on a C18 column. The method was developed to provide a linear response over a biologically relevant concentration range, with high accuracy and precision, making it suitable for regulated bioanalysis.
Introduction
Nor Acetildenafil is an analog of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][3] Like other sildenafil analogs, it has been identified as an adulterant in some herbal supplements.[1] Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and forensic studies. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the bioanalytical method. This document provides a detailed protocol for a UPLC-MS/MS method developed for the reliable quantification of this compound.
Experimental
Materials and Reagents
-
Analytes: this compound, Nor Acetildenafil reference standards.
-
Internal Standard (IS): Sildenafil-d8 was used for the development of this method.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.
-
Biological Matrix: Drug-free human plasma.
Instrumentation
-
UPLC System: Waters ACQUITY UPLC System or equivalent.[4]
-
Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.[4]
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[4][5]
Sample Preparation
A protein precipitation method was employed for sample preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (Sildenafil-d8 in 50:50 acetonitrile:water).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC Conditions
Chromatographic separation was achieved using a gradient elution program.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Total Run Time: 5 minutes
Table 1: UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 80 | 20 |
| 1.0 | 0.4 | 80 | 20 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 80 | 20 |
| 5.0 | 0.4 | 80 | 20 |
MS/MS Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, with detection performed using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV[4]
-
Source Temperature: 150°C[4]
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/hr[4]
-
Desolvation Gas Flow: 900 L/hr[4]
The molecular weight of Nor Acetildenafil is 452.56 g/mol .[6] For this compound, the mass will be approximately 460.61 g/mol . The MRM transitions were optimized by direct infusion of the analytes.
Table 2: Optimized MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Nor Acetildenafil | 453.6 | 283.3 | 0.05 | 35 | 25 |
| This compound | 461.6 | 283.3 | 0.05 | 35 | 25 |
| Sildenafil-d8 (IS) | 483.3 | 283.3 | 0.05 | 40 | 30 |
Note: The common fragment ion at m/z 283.3 corresponds to a stable substructure shared by sildenafil and its analogs.[7]
Method Performance Characteristics (Representative Data)
The following tables summarize the expected performance of the method based on typical validation parameters for bioanalytical assays.
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 0.5 - 500 | > 0.995 | 1/x² |
Table 4: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 15 | 90 - 110 | < 15 | 90 - 110 |
| Low QC | 1.5 | < 10 | 92 - 108 | < 10 | 92 - 108 |
| Mid QC | 50 | < 8 | 95 - 105 | < 8 | 95 - 105 |
| High QC | 400 | < 8 | 95 - 105 | < 8 | 95 - 105 |
Visualizations
Experimental Workflow
The overall experimental process from sample receipt to final data analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for this compound analysis.
Method Development Logic
The logical relationship for optimizing the key parameters of the UPLC-MS/MS method is outlined below.
Caption: Logical flow for UPLC-MS/MS method optimization.
Conclusion
This application note outlines a straightforward, rapid, and robust UPLC-MS/MS method for the quantification of this compound in human plasma. The use of a simple protein precipitation technique for sample preparation and a fast UPLC gradient allows for a high-throughput analysis. The method demonstrates excellent sensitivity, linearity, accuracy, and precision, making it highly suitable for use as an internal standard in regulated bioanalytical studies of the corresponding non-deuterated analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Nor-acetildenafil | 949091-38-7 [chemicalbook.com]
- 3. Acetildenafil - Wikipedia [en.wikipedia.org]
- 4. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nor-Acetildenafil - SRIRAMCHEM [sriramchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: GC-MS/MS Analysis of Herbal Supplements for Adulteration with Synthetic Phosphodiesterase-5 Inhibitors using Nor Acetildenafil-d8 as an Internal Standard
Introduction
The popularity of herbal supplements for enhancing male sexual performance has led to a concerning rise in the adulteration of these products with synthetic phosphodiesterase-5 (PDE-5) inhibitors.[1][2][3] These undeclared active pharmaceutical ingredients, such as sildenafil, tadalafil, vardenafil, and their analogues, can pose significant health risks to consumers, especially those with underlying cardiovascular conditions.[1][2] Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful analytical technique for the sensitive and selective detection and quantification of these adulterants in complex herbal matrices.[1][2][4][5] The use of a stable isotope-labeled internal standard, such as Nor Acetildenafil-d8, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the analysis of common PDE-5 inhibitors in herbal supplements using GC-MS/MS with this compound as an internal standard.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines a solid-phase extraction method for the cleanup of herbal supplement samples prior to GC-MS/MS analysis.
-
Materials:
-
Herbal supplement sample (capsule, tablet, or powder)
-
Methanol (HPLC grade)
-
Water (deionized)
-
Ammonium hydroxide
-
Dichloromethane
-
Isopropanol
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
This compound internal standard solution (1 µg/mL in methanol)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Accurately weigh 100 mg of the homogenized herbal supplement powder into a 15 mL centrifuge tube.
-
Add 5 mL of methanol to the tube.
-
Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.
-
Vortex for 2 minutes and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the sample extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a water/methanol (90:10, v/v) solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of a dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v) solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol for GC-MS/MS analysis.
-
2. GC-MS/MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).
-
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 25°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
-
MS/MS Conditions:
-
Ion Source Temperature: 250°C
-
Interface Temperature: 300°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Data Presentation
Table 1: GC-MS/MS MRM Transitions and Retention Times for PDE-5 Inhibitors
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |
| Sildenafil | 474.2 | 283.1 | 100.1 | ~10.5 |
| Vardenafil | 488.3 | 313.2 | 151.1 | ~11.2 |
| Tadalafil | 389.2 | 268.1 | 135.1 | ~12.8 |
| Acetildenafil | 466.2 | 283.1 | 99.1 | ~10.8 |
| This compound (IS) | 462.3 | 289.2 | 107.1 | ~10.7 |
Note: Retention times are approximate and may vary depending on the specific instrument and conditions. The MRM transitions for this compound are estimated based on the fragmentation pattern of Acetildenafil and the deuterium labeling.
Table 2: Quantitative Analysis of Adulterated Herbal Supplements
| Sample ID | Sildenafil (mg/g) | Tadalafil (mg/g) | Vardenafil (mg/g) | Acetildenafil (mg/g) |
| HS-001 | 25.3 | ND | ND | 5.1 |
| HS-002 | ND | 15.8 | ND | ND |
| HS-003 | 50.1 | ND | 10.2 | ND |
| HS-004 | ND | ND | ND | ND |
| HS-005 | 10.5 | 5.2 | ND | 2.3 |
ND: Not Detected
Mandatory Visualization
Caption: Experimental workflow for the GC-MS/MS analysis of herbal supplements.
Caption: Signaling pathway of PDE-5 inhibitors in smooth muscle relaxation.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of sildenafil, tadalafil and vardenafil by gas chromatography-mass spectrometry on short capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nor Acetildenafil-d8 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Nor Acetildenafil-d8 for analytical quantification, primarily in biological matrices such as plasma and serum. Nor Acetildenafil is an analogue of Sildenafil, a phosphodiesterase 5 (PDE5) inhibitor.[1][2] The deuterated form, this compound, is an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the analyte and its distinct mass, which minimizes analytical interference.[3]
The following sections detail common and effective sample preparation techniques, including Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), which are crucial for removing interfering substances from the sample matrix and ensuring accurate and reproducible results.[4]
Overview of Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the complexity of the sample matrix, the required limit of quantification, sample throughput needs, and the availability of instrumentation. For the analysis of this compound and its non-deuterated counterpart, the primary goal is to efficiently remove proteins and other endogenous components that can suppress the ionization process in mass spectrometry and shorten the lifespan of analytical columns.[5]
A summary of the most common techniques is presented below:
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to denature and precipitate proteins. | Fast, simple, cost-effective, suitable for high-throughput screening. | Less clean extract, potential for ion suppression, risk of analyte co-precipitation. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; the analyte is then eluted with a different solvent. | Provides a cleaner extract, reduces matrix effects, allows for sample concentration. | More time-consuming and expensive than PPT, requires method development. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its solubility. | Can provide a very clean extract, effective for a wide range of analytes. | Can be labor-intensive, may require larger volumes of organic solvents, can be difficult to automate. |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a widely used method for the rapid cleanup of plasma and serum samples.[5] Acetonitrile is a common precipitating agent that generally provides good recovery for sildenafil and its analogues.[6]
Protocol for Protein Precipitation using Acetonitrile:
-
Sample Preparation:
-
Thaw frozen plasma or serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To a 100 µL aliquot of the plasma/serum sample in a microcentrifuge tube, add a specific volume of this compound working solution (concentration will depend on the expected analyte concentration and instrument sensitivity).
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of acetonitrile to sample is common).[7]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Incubate the mixture at 4°C for 10 minutes to further enhance precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase for analysis.[8]
-
Workflow for Protein Precipitation:
Caption: Workflow for sample preparation using protein precipitation.
Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to PPT and is beneficial for assays requiring lower limits of detection.[9][10] Reversed-phase SPE cartridges are commonly used for sildenafil and its analogues.
Protocol for Solid-Phase Extraction:
-
Sample Pre-treatment:
-
To 500 µL of plasma/serum, add the this compound internal standard.
-
Acidify the sample by adding 500 µL of 4% phosphoric acid to facilitate binding to the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
A second wash with a non-polar solvent like hexane can be used to remove lipids.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a suitable organic solvent, such as methanol or acetonitrile. A small amount of a basic modifier (e.g., 2% ammonium hydroxide in methanol) can improve the recovery of basic compounds like Nor Acetildenafil.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Workflow for Solid-Phase Extraction:
Caption: Workflow for sample preparation using solid-phase extraction.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that relies on the differential solubility of the analyte in two immiscible liquids.[11][12]
Protocol for Liquid-Liquid Extraction:
-
Sample Preparation:
-
To 500 µL of plasma/serum in a glass tube, add the this compound internal standard.
-
Add a small volume of a basic solution (e.g., 100 µL of 1M sodium hydroxide) to deprotonate the analyte and increase its solubility in the organic solvent.
-
-
Extraction:
-
Add 2 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane, 80:20 v/v).
-
Vortex the mixture for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tubes at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
-
Organic Phase Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a known volume of the mobile phase for LC-MS/MS analysis.
-
Workflow for Liquid-Liquid Extraction:
Caption: Workflow for sample preparation using liquid-liquid extraction.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of sildenafil and its analogues using different sample preparation techniques. While specific data for this compound is not extensively published, these values provide a strong indication of the expected performance.
Table 1: Recovery Data for Sildenafil and Analogues
| Compound | Matrix | Preparation Method | Recovery (%) | Reference |
| Sildenafil | Human Plasma | Protein Precipitation (Acetonitrile) | >90% | [6] |
| Sildenafil | Human Plasma | Liquid-Liquid Extraction | 87-101% | [12][13] |
| Sildenafil | Rat Serum | Solid-Phase Extraction | ~82% | [14] |
| N-desmethyl sildenafil | Human Plasma | Liquid-Liquid Extraction | 95-97% | [15] |
Table 2: Method Validation Parameters for Sildenafil Analysis
| Parameter | Method | Range | Accuracy (%) | Precision (%RSD) | Reference |
| Linearity | LC-MS/MS (PPT) | 1-1000 ng/mL | 86.5-105.7 | <6.5 | [8] |
| Linearity | LC-MS/MS (LLE) | 1-1000 ng/mL | 96.7-98.3 | <5.1 | [15] |
| LOQ | LC-MS/MS (PPT) | 1.0 ng/mL | - | - | [6] |
| LOQ | HPLC-UV (LLE) | 10 ng/mL | - | - | [16] |
Conclusion
The selection of an appropriate sample preparation technique is critical for the accurate and reliable quantification of this compound and its corresponding analyte in biological matrices. Protein precipitation offers a rapid and simple approach suitable for high-throughput environments, while solid-phase extraction and liquid-liquid extraction provide cleaner extracts, which can be essential for achieving lower detection limits and minimizing matrix effects. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers and scientists in the development and validation of robust bioanalytical methods. The use of a deuterated internal standard like this compound is highly recommended to compensate for variability during sample preparation and analysis, thereby ensuring the highest quality of quantitative data.[3]
References
- 1. Acetildenafil - Wikipedia [en.wikipedia.org]
- 2. Acetildenafil | Phosphodiesterase general Inhibitor | Hello Bio [hellobio.com]
- 3. THe quantitative determination of sildenafil in human plasma by high performance liquid chromatography - mass spectrometry (lc-ms/ms) | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. Determination of sildenafil, vardenafil and aildenafil in human plasma by dispersive liquid-liquid microextraction-back extraction based on ionic liquid and high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
Application Notes and Protocols for the Pharmacokinetic Study of Sildenafil
A comprehensive guide for researchers, scientists, and drug development professionals on the bioanalytical methodology for sildenafil, with a focus on the use of deuterated internal standards in pharmacokinetic studies.
Introduction
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, sildenafil enhances the effect of nitric oxide (NO), leading to increased levels of cGMP, which results in smooth muscle relaxation and vasodilation.[1][2] This mechanism of action makes it an effective treatment for erectile dysfunction and pulmonary arterial hypertension.[1][2] Accurate and reliable quantification of sildenafil and its metabolites in biological matrices is essential for pharmacokinetic and bioequivalence studies.
The use of a stable isotope-labeled internal standard is crucial for compensating for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] While the query specifically mentioned Nor-Acetildenafil-d8, a comprehensive review of scientific literature did not yield specific pharmacokinetic studies or established bioanalytical protocols utilizing this particular molecule for sildenafil analysis. Nor-acetildenafil is a derivative of acetildenafil, a synthetic structural analog of sildenafil, and both have been identified as undeclared adulterants in some herbal supplements.[3][4][5]
Therefore, this document provides a detailed application note and protocol based on the well-established use of Sildenafil-d8 as an internal standard for the pharmacokinetic analysis of sildenafil, a methodology widely reported in peer-reviewed literature.[2][6][7]
Signaling Pathway of Sildenafil
The therapeutic effect of sildenafil is mediated through the nitric oxide (NO)/cGMP pathway. During sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to the relaxation of smooth muscles in the corpus cavernosum, facilitating blood inflow and an erection.[1][2] Sildenafil's role is to inhibit PDE5, the enzyme that breaks down cGMP, thus prolonging its vasodilatory effects.[2]
Experimental Protocols
This section details a representative LC-MS/MS method for the quantification of sildenafil in human plasma using sildenafil-d8 as an internal standard.
Materials and Reagents
-
Sildenafil citrate reference standard
-
Sildenafil-d8 internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (blank)
-
Deionized water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sildenafil and sildenafil-d8 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the sildenafil stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of sildenafil-d8 in 50:50 (v/v) acetonitrile:water. The concentration should be optimized based on the instrument's response.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the sildenafil working standard solutions.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for plasma sample preparation.
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 20 µL of the sildenafil-d8 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Typical Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile |
| Gradient | Isocratic (e.g., 5:95 v/v, A:B) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | SCIEX 4500 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Sildenafil: m/z 475.2 → 283.4Sildenafil-d8: m/z 483.4 → 283.4 |
Data Presentation and Analysis
Calibration Curve and Quantification
-
Calculate the peak area ratio of the analyte to the internal standard (Sildenafil area / Sildenafil-d8 area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use a linear regression with a weighting factor (e.g., 1/x or 1/x²) for the best fit.
-
Determine the concentration of sildenafil in the unknown samples and QCs by back-calculating from the calibration curve using their respective peak area ratios.
Method Validation Parameters
A bioanalytical method using a deuterated internal standard should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria for key validation parameters.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[1] |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ). Intra- and inter-day accuracy (%RE) should be within ±15% (±20% at LLOQ). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). |
Pharmacokinetic Parameters
Following the analysis of plasma samples collected at various time points after sildenafil administration, the following pharmacokinetic parameters are typically calculated:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity. |
| t1/2 | Elimination half-life. |
| CL/F | Apparent total body clearance. |
| Vd/F | Apparent volume of distribution. |
Disclaimer: This document provides a representative protocol and application notes based on established scientific literature for the pharmacokinetic analysis of sildenafil using a commonly accepted deuterated internal standard. The specific use of Nor-Acetildenafil-d8 for this purpose is not documented in the reviewed literature. Researchers should validate any analytical method according to regulatory guidelines before its application in pharmacokinetic studies.
References
- 1. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Sildenafil - Wikipedia [en.wikipedia.org]
- 5. Acetildenafil - Wikipedia [en.wikipedia.org]
- 6. Nor-Acetildenafil | Phosphodiesterase (PDE) | MCE [medchemexpress.cn]
- 7. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Detecting Adulterants in Dietary Supplements with Nor Acetildenafil-d8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adulteration of dietary supplements with undeclared pharmaceutical ingredients is a significant public health concern. Sildenafil and its analogues, such as acetildenafil, are common adulterants in products marketed for sexual enhancement. Accurate and reliable analytical methods are crucial for the detection and quantification of these substances to ensure consumer safety. The use of a deuterated internal standard, such as Nor Acetildenafil-d8, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is the gold standard for achieving the highest levels of accuracy and precision.[1] This document provides detailed application notes and protocols for the use of this compound in the detection of adulterants in dietary supplements.
Nor Acetildenafil is an analogue of sildenafil.[2][3] Its deuterated form, this compound, serves as an ideal internal standard because it is chemically almost identical to the analyte of interest, exhibiting similar behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variability in sample extraction, matrix effects, and instrument response.[1]
Signaling Pathway of Sildenafil and its Analogues
Sildenafil and its analogues are phosphodiesterase type 5 (PDE5) inhibitors.[3][4] They exert their pharmacological effect by amplifying the nitric oxide (NO) signaling cascade.[5] In the physiological process of penile erection, sexual stimulation leads to the release of NO, which activates guanylate cyclase to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil and its analogues prevent the breakdown of cGMP, leading to a prolonged and enhanced erectile response.[4][5]
Experimental Protocols
The following protocols are adapted from established methods for the analysis of sildenafil and its analogues in dietary supplements and are suitable for use with this compound as an internal standard.[6][7][8]
Sample Preparation
The choice of sample preparation method depends on the matrix of the dietary supplement (e.g., capsule, tablet, liquid).
Protocol 1: For Solid Samples (Capsules and Tablets)
-
Accurately weigh the contents of a representative number of capsules or finely ground tablets to obtain a homogenized powder.
-
Transfer a 1 g equivalent of the homogenized powder to a 50 mL centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of methanol and water.
-
Spike the sample with the this compound internal standard solution to a final concentration of 100 ng/mL.
-
Vortex the mixture for 1 minute.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: For Liquid Samples
-
Thoroughly mix the liquid supplement.
-
Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.
-
Spike the sample with the this compound internal standard solution to a final concentration of 100 ng/mL.
-
Add 9 mL of a 1:1 (v/v) mixture of methanol and water.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 4000 rpm for 10 minutes if any precipitate is observed.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of sildenafil analogues. Optimization may be required based on the specific instrument used.
| Parameter | Recommended Conditions |
| LC System | Agilent 1290 Infinity LC or equivalent |
| Column | Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-80% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Agilent 6410 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
Table 1: Recommended LC-MS/MS Parameters
Table 2: Example MRM Transitions for Sildenafil and Nor Acetildenafil (Note: The exact m/z for this compound may vary slightly based on the deuteration pattern. The transitions for other sildenafil analogues should be determined empirically.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sildenafil | 475.2 | 283.2 | 25 |
| Nor Acetildenafil | 452.6 | To be determined | To be determined |
| This compound (IS) | 460.6 | To be determined | To be determined |
Data Presentation and Method Validation
A validated analytical method is essential for producing reliable and reproducible results.[9][10][11] The following tables summarize key validation parameters that should be assessed.
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995[8][12] |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.03 - 1.50 µg/g[12] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 0.10 - 5.00 µg/g[12] |
| Accuracy (Recovery) | 80 - 120% | 83.4 - 108.8%[12] |
| Precision (RSD) | ≤ 15% | < 15%[12] |
Table 4: Example Calibration Curve Data for Sildenafil Quantification
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 1,500 | 50,000 | 0.03 |
| 5 | 7,800 | 51,000 | 0.15 |
| 10 | 16,000 | 50,500 | 0.32 |
| 50 | 82,000 | 49,800 | 1.65 |
| 100 | 165,000 | 50,200 | 3.29 |
| 500 | 830,000 | 49,500 | 16.77 |
Experimental Workflow
The overall workflow for detecting adulterants in dietary supplements using this compound is summarized in the following diagram.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of sildenafil and its analogues in dietary supplements. The protocols and validation guidelines presented in these application notes offer a comprehensive framework for researchers and analytical scientists to accurately detect and quantify these common adulterants, thereby contributing to the safety and integrity of the dietary supplement market.
References
- 1. benchchem.com [benchchem.com]
- 2. Nor-acetildenafil | 949091-38-7 [chemicalbook.com]
- 3. Acetildenafil - Wikipedia [en.wikipedia.org]
- 4. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. "Determination of sildenafil citrate adulterated in a dietary supplemen" by M.-C. Tseng and J.-H. Lin [jfda-online.com]
- 8. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 9. Method Development and Validation in Dietary Supplement Testing - Eurofins USA [eurofinsus.com]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Rapid determination of sildenafil and its analogues in dietary supplements using gas chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Nor Acetildenafil-d8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Nor Acetildenafil-d8 as an internal standard to overcome matrix effects in liquid chromatography-mass spectrometry (LC-MS) bioanalysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental workflows.
Issue 1: Inconsistent or Poor Analyte Signal When Using this compound
Question: My analyte signal is highly variable or lower than expected across different sample injections, even with the use of this compound. What are the possible causes and solutions?
Possible Causes and Troubleshooting Steps:
-
Variable Matrix Effects: The degree of ion suppression or enhancement may differ between individual samples, and this compound may not be fully compensating for these variations.[1]
-
Solution: Perform a matrix effect assessment to understand the variability. A post-extraction spike experiment across multiple lots of blank matrix can quantify the variability of the matrix effect.[1]
-
-
Suboptimal Sample Preparation: The current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering matrix components like phospholipids.[1]
-
Solution: Enhance the sample cleanup procedure. Consider switching from protein precipitation to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
-
-
Chromatographic Co-elution with Suppressing Agents: The analyte and this compound may be co-eluting with a region of significant ion suppression.[1][2]
-
Solution: Optimize the chromatographic method. Adjusting the mobile phase gradient, changing the analytical column, or modifying the flow rate can shift the retention time of the analyte and internal standard to a cleaner region of the chromatogram.[1][2] A post-column infusion experiment can help identify these suppression zones.[3]
-
Issue 2: Poor Reproducibility of this compound Signal
Question: The peak area of my internal standard, this compound, is fluctuating significantly between samples. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Inconsistent Matrix Effects on the Internal Standard: Even as a deuterated analog, this compound can be subject to variable matrix effects, and if these effects differ from those on the analyte, it can lead to inaccurate quantification.[1]
-
Degradation or Instability of this compound: The internal standard may be degrading during sample preparation or storage.
-
Solution: Evaluate the stability of this compound in the sample matrix and processing conditions. Ensure proper storage of stock and working solutions.
-
-
Inaccurate Pipetting or Dilution: Errors in adding the internal standard to the samples will result in variable responses.
-
Solution: Review and validate all pipetting and dilution steps. Use calibrated pipettes and ensure thorough mixing.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6] This interference can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the analyte.[3][6] In bioanalysis, endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.[3]
Q2: How does this compound, as a deuterated internal standard, help overcome matrix effects?
A2: this compound is a stable isotope-labeled (SIL) analog of a corresponding non-deuterated analyte. Because it is chemically almost identical to the analyte, it exhibits nearly the same physicochemical properties. This allows it to co-elute during chromatography and experience the same degree of ion suppression or enhancement as the analyte.[6][7] By calculating the ratio of the analyte peak area to the this compound peak area, the variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.[8]
Q3: What are the key characteristics of an ideal deuterated internal standard like this compound?
A3: An ideal deuterated internal standard should:
-
Be chemically identical to the analyte, with the only difference being the isotopic labeling.[6]
-
Have a sufficient mass difference (typically ≥ 3 amu) to be distinguished from the analyte by the mass spectrometer and to avoid isotopic crosstalk.[6]
-
Co-elute with the analyte to ensure both experience the same matrix effects.[7][8]
-
Be of high purity and free from the unlabeled analyte.[4]
-
Have deuterium labels on chemically stable positions to prevent H-D exchange.[4][5]
Q4: Can I use this compound as an internal standard for an analyte that is not Nor Acetildenafil?
A4: While it is best practice to use a deuterated internal standard that corresponds directly to the analyte, a structurally similar compound can sometimes be used. However, it is crucial to validate that the internal standard's chromatographic behavior and response to matrix effects closely mimic that of the analyte. The greatest accuracy is achieved when each analyte has its own co-eluting, isotopically labeled internal standard.[4]
Data Presentation
Table 1: Quantifying Matrix Effects Using a Post-Extraction Spike Experiment
| Sample ID | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spiked Blank Matrix) | Matrix Factor (MF) |
| Lot A | 150,000 | 90,000 | 0.60 |
| Lot B | 152,000 | 85,000 | 0.56 |
| Lot C | 148,000 | 95,000 | 0.64 |
| Average | 150,000 | 90,000 | 0.60 |
| %CV | 1.3% | 5.6% | 6.7% |
-
Matrix Factor (MF) = Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
A %CV > 15% for the MF across different lots suggests significant and variable matrix effects that need to be addressed.[1]
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects
This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3]
-
System Setup:
-
Use a T-connector to introduce a constant flow of a standard solution containing the analyte and this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
The standard solution should be infused at a low flow rate (e.g., 10-20 µL/min) using a syringe pump.[6]
-
-
Infusion and Injection:
-
Begin infusing the standard solution to obtain a stable baseline signal for the analyte and internal standard.
-
Inject a blank, extracted matrix sample onto the LC column.[6]
-
-
Data Analysis:
Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects
This protocol quantifies the extent of matrix effects.
-
Sample Preparation:
-
Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase or reconstitution solvent at known concentrations (e.g., low, medium, and high QC levels).[1]
-
Set B (Post-Spiked Matrix): Extract at least three different lots of blank biological matrix. Spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.
-
-
Analysis:
-
Analyze both sets of samples using the LC-MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each concentration level and each lot of matrix using the formula:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. chiron.no [chiron.no]
addressing ion suppression in Nor Acetildenafil-d8 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the quantification of Nor Acetildenafil-d8.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Ion Suppression
Problem: You are observing low signal intensity, poor reproducibility, or inaccurate quantification for this compound.
Possible Cause: Ion suppression due to co-eluting matrix components is a likely cause.[1][2][3] This occurs when other molecules in the sample interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1][4]
Troubleshooting Steps:
-
Post-Column Infusion Experiment: This experiment helps to identify regions in your chromatogram where ion suppression is occurring.[3][5]
-
Post-Extraction Spike Analysis: This analysis quantifies the extent of ion suppression or enhancement caused by the sample matrix.[6][7]
Experimental Protocol: Post-Column Infusion
Objective: To visually identify retention times where matrix components cause ion suppression.
Materials:
-
Standard solution of this compound
-
Syringe pump
-
Tee connector
-
LC-MS/MS system
-
Blank matrix extract (e.g., plasma, urine that has undergone the full extraction procedure)
Methodology:
-
Infuse the this compound standard solution at a constant flow rate into the LC eluent stream after the analytical column, using a tee connector.
-
While infusing, inject a blank matrix extract onto the LC column.
-
Monitor the signal of this compound. A stable baseline is expected.
-
Any dip or decrease in the baseline signal indicates a region of ion suppression.[3][5] The retention time of this dip corresponds to the elution of interfering matrix components.
Experimental Protocol: Post-Extraction Spike Analysis
Objective: To quantify the percentage of ion suppression or enhancement.
Materials:
-
Blank matrix samples
-
This compound standard solution
-
Clean solvent (e.g., mobile phase)
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into a clean solvent at the desired concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample first, and then spike the this compound standard into the extracted matrix at the same final concentration as Set A.[7]
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
| = 100% | No significant matrix effect |
Guide 2: Mitigating Ion Suppression
Problem: You have confirmed that ion suppression is affecting your this compound signal.
Solutions:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[1]
-
Solid-Phase Extraction (SPE): Offers selective extraction of the analyte, providing a cleaner sample compared to protein precipitation.
-
Liquid-Liquid Extraction (LLE): Another effective technique for sample cleanup.
-
Protein Precipitation (PPT): While simple, it may be less effective at removing phospholipids and other endogenous components that cause ion suppression.[3]
-
-
Improve Chromatographic Separation: Modifying your LC method can separate this compound from co-eluting interferences.[1][8]
-
Change the analytical column: Experiment with different column chemistries (e.g., C18, phenyl-hexyl).
-
Adjust the mobile phase: Altering the organic solvent or pH can change selectivity.
-
Modify the gradient: A shallower gradient can improve the resolution between peaks.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2][4] This is a viable option if the concentration of this compound is high enough to be detected after dilution.
-
Use of Matrix-Matched Calibrators: Preparing calibration standards and quality controls in the same biological matrix as the samples can help compensate for consistent matrix effects.[1][9]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of other co-eluting compounds from the sample matrix.[1][2] This results in a lower-than-expected signal intensity, which can lead to inaccurate and imprecise measurements.[2]
Q2: What are the common causes of ion suppression in bioanalysis?
A2: Common causes of ion suppression include endogenous matrix components such as phospholipids, salts, and proteins, as well as exogenous substances like detergents or polymers introduced during sample handling.[2][3][6] These molecules can compete with the analyte for ionization in the MS source.[1]
Q3: My deuterated internal standard (this compound) is also showing a low signal. Isn't it supposed to correct for ion suppression?
A3: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the best tool to compensate for ion suppression, it is not immune to it.[1] For accurate correction, the analyte and the SIL-IS must co-elute perfectly and experience the same degree of ion suppression.[10] A slight chromatographic separation due to the deuterium isotope effect can cause them to elute in different matrix environments, leading to differential suppression.[7][11] It is crucial to ensure co-elution and that the concentration of the internal standard is not excessively high, as it could suppress the analyte's signal.[4][11]
Q4: How can I ensure my this compound internal standard is performing correctly?
A4: To ensure your deuterated internal standard is effective, you should:
-
Verify Co-elution: Check that the retention times for Nor Acetildenafil and its d8-labeled standard are identical under your chromatographic conditions.[5]
-
Assess Isotopic Purity: Ensure the deuterated standard has high isotopic enrichment (typically ≥98%) to prevent interference from any unlabeled analyte.[5]
-
Check for H/D Exchange: Deuterium atoms on certain positions of a molecule can exchange with hydrogen atoms from the solvent. Use a standard where deuterium atoms are on stable, non-exchangeable positions.[7]
Q5: What is the difference between ion suppression and ion enhancement?
A5: Ion suppression leads to a decrease in signal intensity, while ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal.[2] Both are types of matrix effects that can compromise the accuracy of quantitative analysis.[9]
Q6: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A6: ESI is generally more susceptible to ion suppression than APCI because the ionization process is more reliant on the properties of the droplet surface, which can be easily affected by co-eluting compounds.[3][12] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, can be a potential solution.[3]
Visualizations
Caption: A workflow diagram for diagnosing and mitigating ion suppression.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. eijppr.com [eijppr.com]
improving peak resolution for sildenafil analogues and Nor Acetildenafil-d8
Welcome to the technical support center for the chromatographic analysis of sildenafil analogues and Nor Acetildenafil-d8. This resource provides troubleshooting guidance and detailed methodologies to assist researchers, scientists, and drug development professionals in achieving optimal peak resolution and accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of sildenafil and its analogues.
Q1: I am observing poor peak shape (fronting or tailing) for my sildenafil analogues. What are the likely causes and how can I fix it?
A1: Poor peak shape is a common issue in liquid chromatography.
-
Peak Tailing: This is often observed for basic compounds like sildenafil and its analogues due to interactions with residual silanols on the silica-based column packing.
-
Solution: Add a buffer to your mobile phase. For example, using a mobile phase containing ammonium formate or adding a small amount of an acid like formic acid can help protonate the silanols and reduce these secondary interactions.[1] Including the buffer in both the aqueous and organic mobile phase components is crucial for consistent results, especially in gradient elution.[1]
-
-
Peak Fronting: This can be an indication of column overload or a sample solvent that is stronger than the mobile phase.
-
Solution: Try diluting your sample. Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase conditions.
-
Q2: My peaks for different sildenafil analogues are co-eluting or have very poor resolution. What steps can I take to improve separation?
A2: Improving the resolution between closely eluting peaks is crucial for accurate quantification. Here are several strategies to enhance separation:
-
Modify the Mobile Phase Gradient: Adjusting the gradient profile is often the first step. A shallower gradient (slower increase in the organic solvent percentage) can significantly improve the separation of closely eluting compounds.[2][3]
-
Change the Organic Solvent: If you are using acetonitrile, switching to methanol, or vice versa, can alter the selectivity of your separation.[4]
-
Adjust Mobile Phase pH: The retention of ionizable compounds like sildenafil analogues is highly dependent on the mobile phase pH. Small adjustments to the pH of the aqueous portion of your mobile phase can lead to significant changes in retention times and potentially resolve co-eluting peaks.[5]
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a powerful tool. Different C18 columns from various manufacturers can have different selectivities. For compounds with very similar structures, a column with a different stationary phase (e.g., a biphenyl or pentafluorophenyl (PFP) phase) might provide the necessary selectivity.[4]
-
Reduce Column Temperature: Lowering the column temperature can sometimes improve resolution, although it may also lead to broader peaks and longer run times. Conversely, increasing the temperature can improve efficiency but may decrease selectivity.[6]
Q3: I am not getting a good signal for this compound. How can I improve its detection?
A3: Low signal intensity for a deuterated internal standard like this compound can be due to several factors.
-
Mass Spectrometer Optimization: Ensure that the mass spectrometer parameters are optimized for this compound. This includes tuning the precursor and product ion masses in multiple reaction monitoring (MRM) mode, as well as optimizing the collision energy and other source parameters.
-
Check for Ion Suppression: Co-eluting matrix components from your sample can suppress the ionization of your analyte. Improving chromatographic separation from matrix components can help. You can also assess ion suppression by post-column infusion experiments.
-
Sample Preparation: Ensure your sample extraction method provides good recovery for this compound. A simple protein precipitation with acetonitrile is often used for plasma samples.[7]
Experimental Protocols and Data
Below are detailed experimental protocols and data tables for the analysis of sildenafil and its analogues.
Table 1: HPLC and UPLC Chromatographic Conditions
| Parameter | Method 1: UPLC-MS/MS[2] | Method 2: HPLC-UV[5] | Method 3: UPLC-MS/MS[7] |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Waters XTerra RP-18 (4.6 x 250 mm, 5 µm) | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05 M Sodium Dihydrogen Phosphate Dihydrate (pH 5.6) | 2 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Flow Rate | 0.2 mL/min | 1.0 mL/min | 0.3 mL/min |
| Column Temp. | 25 °C | Not Specified | Not Specified |
| Gradient | 0-1 min: 20% B, 1-2 min: to 30% B, 2-4 min: to 40% B, 4-6 min: to 50% B | 0-30 min: to 100% B, 30-35 min: 100% B, 35-40 min: to 0% B | Gradient Elution (details not specified) |
| Detection | MS/MS | UV at 230 nm | MS/MS |
Table 2: Mass Spectrometry Parameters for Sildenafil and Metabolites[8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sildenafil | 475.30 | 100.10 |
| Sildenafil-d8 | 461.20 | 283.30 |
| N-desmethylsildenafil | 483.30 | 108.10 |
| N1,N4-desmethylsildenafil | 449.00 | 283.00 |
Detailed Methodologies
Methodology 1: UPLC-MS/MS for Sildenafil and Analogues [2]
-
Sample Preparation: For counterfeit pharmaceutical products and herbal supplements, extract the sample with a suitable solvent like acetonitrile. Dilute the extract with the initial mobile phase conditions before injection.
-
Chromatographic System: Use a UPLC system equipped with a C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 20% B
-
1-2 min: Ramp to 30% B
-
2-4 min: Ramp to 40% B
-
4-6 min: Ramp to 50% B
-
Post-run: Return to initial conditions and equilibrate.
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 1 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 440 °C.
-
Optimize cone voltage and collision energy for each specific analogue.
-
Visualized Workflows and Logic
The following diagrams illustrate key workflows and logical approaches to troubleshooting.
References
- 1. it.restek.com [it.restek.com]
- 2. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Nor Acetildenafil-d8
Welcome to the technical support center for troubleshooting issues related to the bioanalysis of Nor Acetildenafil-d8. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common problems leading to poor recovery of this internal standard during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of Nor Acetildenafil, an analog of Sildenafil. It is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards like this compound are considered the gold standard because they share very similar physicochemical properties with the analyte (Nor Acetildenafil).[1] This similarity allows the internal standard to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus effectively compensating for variability and potential loss at each step.[2][3][4]
Q2: I am observing low and inconsistent recovery of this compound. What are the most common causes?
Poor recovery of a deuterated internal standard can stem from several stages of the analytical workflow. The most common culprits include:
-
Sample Preparation Issues: Inefficient extraction, analyte adsorption to surfaces, and errors in solvent handling are frequent sources of low recovery.[2][5]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer, leading to ion suppression or enhancement.[2][3][5]
-
Chromatographic Problems: Poor peak shape, co-elution with interfering substances, or degradation on the analytical column can all contribute to reduced signal intensity.
-
Instability of the Internal Standard: Deuterated compounds can sometimes undergo hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen atoms, leading to a shift in mass and a decrease in the expected signal.[3]
-
Mass Spectrometer Settings: Suboptimal ion source parameters or incorrect mass transition settings will lead to poor detection.
Q3: How can I systematically troubleshoot the poor recovery of this compound?
A stepwise approach is recommended to efficiently identify the root cause of the problem. The following flowchart outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for poor recovery of this compound.
Troubleshooting Guides
Guide 1: Investigating Sample Preparation
| Potential Issue | Troubleshooting Steps | Expected Outcome |
| Incomplete Extraction | 1. Re-evaluate Extraction Solvent: Test different organic solvents or mixtures with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane/isopropanol mixtures). 2. Adjust pH: Nor Acetildenafil is likely basic. Adjusting the sample pH to be 2 units above its pKa before liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can improve recovery. 3. Optimize SPE: If using SPE, ensure the sorbent type is appropriate. Test different wash and elution solvents. | A significant increase in the peak area of this compound in extracted samples compared to previous results. |
| Analyte Adsorption | 1. Test Different Labware: Switch from polypropylene to silanized glass vials or plates, or vice versa, to see if recovery improves.[2] 2. Modify Reconstitution Solvent: Add a small percentage of an organic solvent like acetonitrile or methanol to the final reconstitution solvent to reduce adsorption. | Consistent and higher recovery of the internal standard across different samples. |
| Pipetting/Handling Errors | 1. Verify Pipette Calibration: Ensure all pipettes are properly calibrated. 2. Review Sample Handling: Observe the sample preparation process to ensure consistency in vortexing times, solvent additions, and transfers. | Reduced variability in the internal standard response across quality control (QC) and blank samples. |
Guide 2: Addressing Chromatographic and Matrix Effects
| Potential Issue | Troubleshooting Steps | Expected Outcome |
| Poor Peak Shape/Tailing | 1. Adjust Mobile Phase pH: For a basic compound, a mobile phase with a slightly acidic pH (e.g., using formic acid) can improve peak shape. 2. Change Column Chemistry: If using a standard C18 column, consider a column with a different chemistry (e.g., C8, Phenyl-Hexyl) or a newer generation column designed for better peak shape with basic compounds. | Symmetrical and sharp chromatographic peaks, leading to a more stable and intense signal. |
| Ion Suppression/Enhancement | 1. Modify Chromatography: Adjust the gradient to separate this compound from co-eluting matrix components. A longer run time might be necessary. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., switching from protein precipitation to SPE) to remove interfering phospholipids and other matrix components.[5] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and mitigate their effect. | A more consistent internal standard response in matrix samples compared to neat solutions. |
| H-D Exchange | 1. Check Mobile Phase and Sample pH: Avoid highly acidic or basic conditions, which can promote the exchange of deuterium for hydrogen.[3] 2. Review Sample Storage: Ensure samples are stored at appropriate temperatures and for a duration validated for stability. | A stable signal for the deuterated internal standard over time and across different analytical runs. |
Experimental Protocols
Protocol 1: Evaluation of Extraction Efficiency
-
Prepare Spiked Samples: Spike a known concentration of this compound into at least three different lots of the biological matrix (e.g., human plasma).
-
Prepare Neat Solutions: Prepare a solution of this compound in the final reconstitution solvent at the same theoretical concentration as the spiked samples.
-
Perform Extraction: Process the spiked matrix samples using your current extraction protocol (e.g., LLE or SPE).
-
Analyze Samples: Inject the extracted samples and the neat solutions into the LC-MS/MS system.
-
Calculate Recovery: Compare the average peak area of the internal standard in the extracted samples to the average peak area in the neat solutions.
Recovery (%) = (Peak Areaextracted sample / Peak Areaneat solution) * 100
An acceptable recovery is typically in the range of 70-120%, but consistency is more critical than absolute recovery.
Protocol 2: Post-Column Infusion Test for Matrix Effects
-
Setup: Infuse a solution of this compound at a constant flow rate into the MS/MS system, post-column.
-
Injection: While infusing, inject a blank, extracted matrix sample onto the LC column.
-
Monitor Signal: Continuously monitor the signal of the this compound transition.
-
Analysis: A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression. An increase in the signal indicates ion enhancement.
This experiment helps to visualize the regions in the chromatogram where matrix effects are most pronounced.
Signaling Pathway and Logical Relationship Diagrams
Caption: General workflow for bioanalysis using an internal standard.
This technical support guide provides a comprehensive framework for troubleshooting poor recovery of this compound. By systematically evaluating each stage of the analytical process, researchers can identify and rectify the underlying issues to ensure robust and reliable data.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Nor Acetildenafil-d8
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like Nor Acetildenafil-d8 used?
A stable isotope-labeled (SIL) internal standard, such as a deuterated analog, is crucial for high-precision liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] It behaves nearly identically to the unlabeled analyte (Nor Acetildenafil) during sample extraction, chromatography, and ionization.[2] This helps to compensate for variations in sample processing and matrix effects, leading to more accurate and reliable quantification.[1][2]
Q2: What is the minimum recommended mass difference between my analyte and the deuterated internal standard?
A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic overlap.[3] This minimizes the contribution from the natural M+1 and M+2 isotopes of the analyte to the signal of the internal standard.[3]
Q3: I'm observing a retention time shift between Nor Acetildenafil and this compound. Is this normal?
Yes, a slight retention time shift, known as the "chromatographic isotope effect," is a known phenomenon.[3][4] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[3][4] If the shift is significant, it could lead to differential matrix effects, potentially compromising data accuracy. In such cases, chromatographic conditions may need to be adjusted to improve co-elution.[4]
Q4: My calibration curve is non-linear at high concentrations. What could be the cause?
Non-linearity at high concentrations when using a deuterated internal standard can be caused by ion source saturation or "cross-talk" between the analyte and the internal standard.[3] At high concentrations, both compounds compete for ionization, which can lead to a disproportional response.[3] Additionally, natural isotopes of your analyte can interfere with the signal of the deuterated standard, especially with a small mass difference.[3]
Q5: Can the position of the deuterium labels on the molecule affect my results?
Absolutely. The stability of the deuterium labels is critical. If the deuterium atoms are on exchangeable sites (like -OH or -NH groups), they can be replaced by protons from the solvent in a process called "back-exchange."[4] This would decrease the signal of your deuterated standard and increase the signal of the unlabeled analyte, leading to inaccurate results.[4] It is always preferable to use standards where deuterium atoms are on stable, non-labile positions, such as a carbon backbone.[3][4]
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
This is one of the most common issues in mass spectrometry.[5] A systematic approach is needed to identify the root cause.
Troubleshooting Workflow for Poor Signal
Caption: A step-by-step workflow for troubleshooting poor signal intensity.
Detailed Steps:
-
Verify Standard Integrity: Start by preparing a fresh stock solution of this compound.[4] Perform serial dilutions and analyze via direct infusion into the mass spectrometer to confirm that the standard itself is not degraded.[4]
-
Check for System Issues: If the standard is fine, inspect the LC-MS system for common problems like leaks, clogs, or an unstable electrospray.[6][7]
-
Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[5] Regular calibration is essential for accurate mass determination.[5]
-
Optimize MS Parameters: If the above steps do not resolve the issue, a full optimization of the MS parameters is necessary.
Issue 2: High Background Noise or Matrix Effects
Signal suppression due to co-eluting compounds from the sample matrix can lead to decreased sensitivity and inaccurate quantification.[8]
Troubleshooting Workflow for High Background/Matrix Effects
Caption: A logical workflow for diagnosing and mitigating matrix effects.
Detailed Steps:
-
Confirm Matrix Effect: Perform a matrix effect study by comparing the peak area of the analyte in a clean solvent to the peak area in a spiked blank matrix extract. A value less than 100% indicates signal suppression.[8]
-
Optimize Chromatography: Modify the chromatographic method to separate the analyte from interfering matrix components.[8] This can involve adjusting the gradient, mobile phase composition, or trying a column with a different chemistry.[8]
-
Improve Sample Preparation: If chromatographic changes are insufficient, implement a more rigorous sample preparation method, such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interferences before LC-MS analysis.[8]
Experimental Protocols
Protocol: Optimization of MS Parameters for this compound
This protocol outlines the steps for compound tuning and optimization using direct infusion of a standard solution into the mass spectrometer.[1]
1. Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution for infusion at a concentration of approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions of your intended LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
2. Precursor Ion Determination:
-
Infuse the working solution into the mass spectrometer.
-
Perform a full scan in positive ion mode to identify the protonated molecular ion [M+H]⁺ for this compound.
3. Product Ion and Collision Energy (CE) Optimization:
-
Perform a product ion scan of the selected precursor ion.
-
Ramp the collision energy (CE) across a suitable range (e.g., 5 to 60 V in 2-5 V steps).[1]
-
Identify the two or three most abundant and stable product ions. The CE value that yields the maximum intensity for each specific transition will be the optimal CE.[1]
4. Declustering Potential (DP) Optimization:
-
For each Multiple Reaction Monitoring (MRM) transition (precursor → product pair), ramp the declustering potential (DP) across a range (e.g., 20 to 150 V).
-
The DP is a voltage applied to help remove solvent clusters from the ions.[1] An optimized DP maximizes the signal of the precursor ion while preventing premature fragmentation.[1]
-
Determine the DP value that provides the maximum signal intensity for the precursor ion.
Data Presentation
When optimizing parameters, it is crucial to present the data in a clear and structured manner.
Table 1: Example of Collision Energy Optimization for this compound (Precursor Ion: m/z 471.4)
| Product Ion (m/z) | Collision Energy (V) | Response (Counts) |
| 283.3 | 20 | 1.2 E+05 |
| 283.3 | 25 | 3.5 E+05 |
| 283.3 | 30 | 8.9 E+05 |
| 283.3 | 35 | 7.1 E+05 |
| 151.2 | 35 | 9.8 E+04 |
| 151.2 | 40 | 2.1 E+05 |
| 151.2 | 45 | 4.5 E+05 |
| 151.2 | 50 | 3.2 E+05 |
Note: The above data is hypothetical and for illustrative purposes only.
Table 2: Example of Declustering Potential Optimization for the transition m/z 471.4 → 283.3
| Declustering Potential (V) | Response (Counts) |
| 60 | 4.5 E+05 |
| 70 | 6.8 E+05 |
| 80 | 9.2 E+05 |
| 90 | 8.1 E+05 |
| 100 | 6.5 E+05 |
Note: The above data is hypothetical and for illustrative purposes only.
References
stability issues with Nor Acetildenafil-d8 in solution
Technical Support Center: Nor Acetildenafil-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
Q2: What solvents are suitable for dissolving this compound?
Acetildenafil, the non-deuterated analog, is soluble in chloroform and methanol.[1] It is reasonable to expect this compound to have similar solubility characteristics. When preparing solutions for biological experiments, it is crucial to consider the tolerance of the experimental system to the chosen solvent.
Q3: How can I monitor the stability of my this compound solution?
The stability of this compound in solution can be monitored by various analytical methods. High-performance liquid chromatography (HPLC) is a common technique for the analysis of Sildenafil and its analogs.[3] Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is another powerful method for identifying and quantifying phosphodiesterase type 5 inhibitors (PDE-5i) and their degradation products.[4]
Troubleshooting Guide
Issue 1: Precipitate observed in the solution after storage.
-
Possible Cause: The compound may have limited solubility in the chosen solvent at the storage temperature.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature.
-
Vortex or sonicate the solution to aid in redissolving the precipitate.
-
Before use, visually inspect the solution to ensure all precipitate has dissolved.[1]
-
If the precipitate persists, consider preparing a fresh solution or using a different solvent system.
-
Issue 2: Loss of compound activity or inconsistent experimental results.
-
Possible Cause: The compound may be degrading in solution. Degradation can be influenced by factors such as pH, temperature, and exposure to light.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.
-
Prepare Fresh Solutions: As a best practice, prepare solutions fresh before each experiment.[1]
-
Perform Stability Study: Conduct a small-scale stability study to assess the degradation of this compound under your specific experimental conditions. This can be done by analyzing aliquots of the solution at different time points using a suitable analytical method like HPLC or LC-MS.
-
pH Considerations: The stability of related compounds can be pH-dependent. If your experimental medium has a high or low pH, this could contribute to degradation.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the appropriate volume of a suitable solvent (e.g., methanol or chloroform) to achieve the desired concentration.[1]
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution in a tightly sealed container at -20°C, protected from light.[1]
Protocol 2: Stability Assessment using HPLC
-
Prepare a standard curve: Prepare a series of known concentrations of this compound in the desired solvent.
-
Inject standards: Inject the standards into the HPLC system to establish a calibration curve. A reverse-phase C18 column is often used for the separation of Sildenafil and its analogs.[3]
-
Prepare stability samples: Prepare a solution of this compound at the desired concentration and store it under the conditions you wish to test (e.g., specific temperature, pH).
-
Analyze samples over time: At predetermined time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the stability sample, dilute it if necessary, and inject it into the HPLC system.
-
Quantify degradation: Compare the peak area of this compound in the stability samples to the initial time point (T=0) to determine the percentage of degradation over time.
Quantitative Data Summary
Since specific quantitative stability data for this compound is not available in the provided search results, the following table provides a template for how such data could be presented.
| Condition | Time (hours) | Concentration (µg/mL) | % Remaining |
| -20°C in Methanol | 0 | 1000 | 100 |
| 24 | 998 | 99.8 | |
| 48 | 995 | 99.5 | |
| 72 | 992 | 99.2 | |
| 4°C in Methanol | 0 | 1000 | 100 |
| 24 | 980 | 98.0 | |
| 48 | 965 | 96.5 | |
| 72 | 948 | 94.8 | |
| Room Temp in Methanol | 0 | 1000 | 100 |
| 24 | 920 | 92.0 | |
| 48 | 850 | 85.0 | |
| 72 | 780 | 78.0 |
This table is illustrative and does not represent actual experimental data for this compound.
Visualizations
References
- 1. Acetildenafil | Phosphodiesterase general Inhibitor | Hello Bio [hellobio.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
dealing with co-eluting interferences with Nor Acetildenafil-d8
Welcome to the technical support center for Nor Acetildenafil-d8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the use of this compound as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Nor Acetildenafil. It is an analog of Sildenafil (Viagra). Due to its structural similarity to Acetildenafil and related compounds, and its mass shift from the deuterium labeling, it is an ideal internal standard for quantitative analysis by mass spectrometry. It co-elutes with the analyte of interest and experiences similar ionization effects, which helps to correct for variations in sample preparation and instrument response.
Q2: I am observing a sudden drop in the this compound signal in my sample runs, but it looks fine in my standards. What could be the cause?
A significant decrease in the internal standard signal in unknown samples compared to calibration standards is a classic sign of matrix effects, specifically ion suppression.[1] This occurs when co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of this compound in the mass spectrometer's source.[2] It can lead to inaccurate quantification of your target analyte.
Q3: My peak shapes for this compound are broad and tailing. What should I investigate?
Poor peak shape can be attributed to several factors. Start by checking for column degradation, contamination, or a void at the column inlet. Ensure that your mobile phase pH is appropriate for the analyte and column type. The injection solvent should also be weaker than the mobile phase to prevent peak distortion. Additionally, consider issues with extra-column dead volume in your LC system.
Q4: Can this compound interfere with the quantification of my target analyte?
While unlikely to interfere with the target analyte's signal directly due to the mass difference, it's important to ensure that the deuterated standard is free of unlabeled analyte. If the this compound standard contains a significant amount of unlabeled Nor Acetildenafil, it can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.
Troubleshooting Guides
Issue 1: Co-eluting Interference and Ion Suppression
Symptoms:
-
Significant drop in this compound peak area in samples compared to standards.
-
Inconsistent internal standard response across a batch of samples.
-
Poor accuracy and precision in quality control (QC) samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting interferences.
Detailed Steps:
-
Confirm the Issue: Re-inject a standard and a problematic sample to confirm the signal suppression.
-
Evaluate Sample Matrix: The primary cause of ion suppression is co-eluting matrix components.[2] To confirm this, you can perform a post-column infusion experiment. Infuse a standard solution of this compound post-column while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
-
Chromatographic Optimization:
-
Adjust the Gradient: Modify the gradient elution to better separate the this compound from the interfering matrix components. A shallower gradient can improve resolution.
-
Change Column Chemistry: If using a standard C18 column, consider switching to a column with a different selectivity, such as a biphenyl or pentafluorophenyl (PFP) phase. These can offer different interactions and may resolve the interference.[3]
-
-
Improve Sample Preparation:
-
If you are using protein precipitation, which can be a "dirtier" extraction method, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.
-
Issue 2: Retention Time Shifts
Symptoms:
-
The retention time of this compound drifts during an analytical run.
-
The relative retention time between the analyte and this compound is not constant.
Troubleshooting Steps:
-
Check for System Leaks: Even a small leak in the LC system can cause pressure fluctuations and lead to retention time shifts.
-
Ensure Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient methods.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phases daily and ensure accurate pH adjustment if using buffers.
-
Column Temperature: A stable column temperature is crucial for reproducible chromatography. Ensure the column oven is set to the correct temperature and is functioning properly.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the assay sensitivity).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Acetildenafil with this compound
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 10 2.5 90 3.0 90 3.1 10 | 4.0 | 10 |
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Acetildenafil 465.2 283.3 | this compound | 459.3 | 283.3 |
Data Presentation
Table 1: Impact of Co-eluting Interference on this compound Signal
This table illustrates a hypothetical scenario where a co-eluting matrix component suppresses the signal of the internal standard.
| Sample Type | This compound Peak Area | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Calibration Standard 1 | 1,520,000 | 0.05 | 5.0 | 100 |
| QC Sample (Spiked in Matrix) | 850,000 | 0.06 | 5.9 | 118 |
| Unknown Sample 1 | 790,000 | - | - | - |
| Unknown Sample 2 | 815,000 | - | - | - |
In this example, the significant drop in the this compound peak area for the QC sample and unknown samples compared to the calibration standard indicates ion suppression. This suppression can lead to an overestimation of the analyte concentration if not corrected.
Table 2: Effect of Chromatographic Optimization on Signal Intensity
This table shows hypothetical data demonstrating the improvement in signal intensity after optimizing the LC method to resolve a co-eluting interference.
| Method | This compound Peak Area (in matrix) | Analyte Peak Area (in matrix) | Signal-to-Noise Ratio (Analyte) |
| Original Method (C18 Column) | 750,000 | 45,000 | 85 |
| Optimized Method (Biphenyl Column) | 1,450,000 | 95,000 | 180 |
The optimized method with the biphenyl column successfully separated the interference, resulting in a near doubling of the signal for both the internal standard and the analyte, and a significant improvement in the signal-to-noise ratio.
References
Technical Support Center: Nor Acetildenafil-d8 Signal-to-Noise Ratio Improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal-to-noise ratio (S/N) issues during the analysis of Nor Acetildenafil-d8. The following information is designed to help you diagnose and resolve common problems in your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio for this compound in LC-MS/MS analysis?
A poor signal-to-noise ratio for this compound can originate from several factors throughout the analytical process. These can be broadly categorized as issues related to the sample and sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS).[1][2] Common culprits include low analyte concentration, ion suppression from the sample matrix, suboptimal chromatography leading to broad peaks, a contaminated ion source, or incorrect mass spectrometer settings.[1]
Q2: Can the deuterated internal standard (IS), this compound, itself be a source of noise?
Yes, the internal standard can contribute to background noise. This can happen if the deuterated standard contains impurities or has degraded over time.[3] It is crucial to use high-purity standards and to store them properly according to the manufacturer's recommendations.[3]
Q3: What is "cross-talk" and can it affect my this compound signal?
Cross-talk occurs when the isotopic peaks of the non-labeled analyte (Nor Acetildenafil or a related compound) overlap with the mass-to-charge ratio (m/z) of the deuterated internal standard.[3] This can artificially increase the background signal of the IS, thereby reducing the signal-to-noise ratio. To mitigate this, one can use an internal standard with a higher degree of deuteration to shift its mass further from the analyte's isotopic cluster.[3]
Q4: How does ion suppression affect the signal of this compound?
Ion suppression is a common phenomenon in electrospray ionization (ESI) where co-eluting matrix components interfere with the ionization of the target analyte, in this case, this compound.[1] This leads to a reduced signal intensity and consequently a lower S/N ratio. If this compound and the target analyte have slightly different retention times, they might experience varying degrees of ion suppression, which can impact the accuracy of quantification.[3]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal-to-Noise Ratio
A systematic approach is essential to efficiently identify the source of a poor S/N ratio. The first step is to determine whether the issue lies with the LC system, the MS system, or the sample itself.[1][4]
Troubleshooting Steps:
-
Isolate the Mass Spectrometer: Perform a direct infusion of a known concentration of this compound solution into the mass spectrometer, bypassing the LC system.[1]
-
Good Signal: If a strong and stable signal is observed, the problem is likely within the LC system or related to the sample matrix.
-
Poor Signal: If the signal is still low, the issue is with the mass spectrometer, the standard solution itself, or the infusion setup.[1]
-
-
Evaluate the LC System: If the MS is functioning correctly, the focus should shift to the LC system.
-
Check for Leaks: Leaks in the LC system can cause pressure drops and inconsistent flow rates, leading to a variable and low signal.[1]
-
Assess Chromatography: Poor peak shape, such as broad or tailing peaks, will result in a lower signal-to-noise ratio.[1][5] This could be due to a degraded column, improper mobile phase composition, or an unsuitable column for the analyte.[1]
-
-
Investigate the Sample and Preparation:
-
Sample Concentration: Ensure the concentration of this compound is appropriate for the sensitivity of the instrument.[1]
-
Sample Clean-up: If matrix effects are suspected, a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary.[5]
-
Guide 2: Addressing High Background Noise
High background noise can significantly decrease the signal-to-noise ratio. Identifying and eliminating the source of the noise is critical.
Common Sources of Background Noise and Solutions:
| Noise Characteristic | Potential Cause | Recommended Action |
| High, consistent noise across the spectrum | Contaminated mobile phase.[3] | Prepare fresh mobile phase using LC-MS grade solvents.[3] Flush the entire LC system. |
| Noise increases over a sequence of injections | Sample matrix buildup on the column or in the ion source.[3] | Run blank injections between samples.[3] Develop a more effective sample cleanup method.[3] |
| Random noise spikes | Electronic interference. | Check for nearby electronic devices and ensure proper instrument grounding.[3] |
| High background at specific m/z values | Contamination from a specific source (e.g., plasticizers, cleaning solvents). | Identify the contaminant using a mass library and eliminate the source.[3] |
Experimental Protocols
Protocol 1: Ion Source Cleaning
A contaminated ion source is a frequent cause of reduced signal intensity and increased background noise.[1][2] Regular cleaning is vital for optimal performance.
Materials:
-
Appropriate personal protective equipment (PPE): gloves, safety glasses.
-
Manufacturer-specified cleaning solvents (e.g., methanol, isopropanol, water - all LC-MS grade).
-
Lint-free swabs or cloths.
-
Beakers or sonicator bath.
Procedure (General Guidance - Always consult your instrument manual):
-
Safety First: Wear appropriate PPE.
-
Vent the Instrument: Follow the manufacturer's protocol to safely vent the mass spectrometer.[1]
-
Remove the Ion Source: Carefully detach the ion source housing from the instrument.[1]
-
Disassemble Components: Disassemble the user-serviceable components of the ion source, such as the spray shield, capillary, and sample cone.[1]
-
Cleaning:
-
Wipe down components with a lint-free cloth dampened with the recommended solvent.
-
For more thorough cleaning, sonicate the components in a sequence of solvents (e.g., water, methanol, isopropanol).
-
-
Drying: Thoroughly dry all components with a stream of high-purity nitrogen gas before reassembly.[1]
-
Reassembly and Pump-down: Carefully reassemble the ion source, reinstall it on the instrument, and follow the manufacturer's procedure to pump down the system.
Protocol 2: System Flush to Identify Contamination Source
This protocol helps determine if a source of contamination is from the LC system or the mass spectrometer.[3]
Materials:
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol, isopropanol).
-
Syringe pump with a new, clean syringe.
Procedure:
-
Prepare Mobile Phase: Use freshly prepared LC-MS grade solvents for your mobile phase.[3]
-
System Setup:
-
Disconnect the LC from the mass spectrometer.
-
Connect a syringe pump with a clean syringe filled with fresh mobile phase directly to the mass spectrometer's ion source.[3]
-
-
Infusion: Infuse the mobile phase at a low flow rate (e.g., 5-10 µL/min).[3]
-
Analysis:
-
Low Background Noise: If the background noise is low during direct infusion, the contamination is likely originating from the LC system (e.g., tubing, autosampler, column).
-
High Background Noise: If the background noise remains high, the contamination is likely within the mass spectrometer or the mobile phase itself.
-
Visualizations
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.
Caption: Key components of an LC-MS/MS system and their relationship.
References
Validation & Comparative
Method Validation for Nor Acetildenafil-d8 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established bioanalytical methods applicable to the validation of Nor Acetildenafil-d8 in biological matrices. While specific validated methods for this compound are not extensively published, this document leverages robust methodologies developed for the structurally similar parent compound, sildenafil, and its metabolites. The principles and experimental data presented here serve as a strong foundation for developing and validating a sensitive and reliable method for this compound.
Comparison of Analytical Methodologies
The quantification of sildenafil and its analogues in biological matrices is predominantly achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][2][3][4] Various sample preparation techniques and chromatographic conditions have been successfully validated and are compared below.
Sample Preparation Techniques
The choice of sample preparation is critical for removing interferences from the biological matrix and ensuring accurate quantification. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal by organic solvent (e.g., acetonitrile).[5][6] | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent (e.g., diethyl ether, dichloromethane).[7][8][9] | Analyte retention on a solid sorbent and elution with a solvent.[2][7] |
| Advantages | Simple, fast, and cost-effective.[2] | High recovery and clean extracts. | High selectivity, significant reduction of matrix effects.[2] |
| Disadvantages | Potential for significant matrix effects.[2] | More labor-intensive, use of potentially toxic organic solvents.[2] | Higher cost and more complex method development.[2] |
| Typical Recovery | >90%[5][6] | 80.7% to 127%[7] | Not explicitly stated in the provided results. |
Chromatographic Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for separating sildenafil and its analogues from endogenous components.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18[1][5][6] | Phenyl-Hexyl | Silica |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution).[1][5] | Acetonitrile and 10 mM ammonium formate (60:40, v/v).[2] | Aqueous-organic mobile phase.[2] |
| Flow Rate | 0.2 - 0.6 mL/min[8][9] | Not specified | Not specified |
| Run Time | < 25 minutes[2][7] | Not specified | Not specified |
Performance Characteristics of Validated Methods for Sildenafil and Metabolites
The following table summarizes the performance of validated LC-MS/MS methods for sildenafil and its primary metabolite, N-desmethyl sildenafil, which can be considered benchmarks for a this compound method validation.
| Validation Parameter | Sildenafil | N-desmethyl sildenafil | Reference |
| Linearity Range (ng/mL) | 1.0 - 1000 | 0.5 - 500 | [8] |
| 2.0 - 1000 | 2.0 - 1000 | [1] | |
| 5.0 - 1401.35 | 2.83 - 603.38 | [2] | |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [1][7] |
| Intra-day Precision (%RSD) | < 6.5% | < 6.3% | [1] |
| 1.5 - 5.1% | 1.3 - 3.1% | [8] | |
| Inter-day Precision (%RSD) | < 6.5% | < 6.3% | [1] |
| 2.2 - 3.4% | 2.8 - 4.3% | [8] | |
| Accuracy (%) | 86.50 - 105.67 | 96.83 - 114.40 | [1] |
| 97.3 - 98.3 | 95.3 - 96.3 | [2][7] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 0.5 | [8] |
| 2.0 | 2.0 | [1] | |
| 1.0 | 1.0 | [2][5] |
Experimental Protocols
Below are detailed methodologies for key experiments based on published methods for sildenafil and its metabolites, which can be adapted for this compound.
Protocol 1: Sample Preparation using Protein Precipitation
-
Spike: Spike 100 µL of blank biological matrix (e.g., human plasma) with the appropriate concentration of this compound working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm).[5][6]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient Elution: A suitable gradient program to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
MRM Transitions: The precursor and product ion transitions for this compound would need to be optimized. For sildenafil, a common transition is m/z 475.4 → 283.3.[1] For sildenafil-d8, a transition is m/z 483.3 → 108.1.[1][5]
Visualizing the Workflow
The following diagrams illustrate the typical workflows for bioanalytical method validation.
Caption: General workflow for bioanalytical method development and validation.
Caption: Comparison of common sample preparation workflows.
References
- 1. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 5. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Sildenafil Analogues in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nor Acetildenafil is a structural analogue of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Accurate quantification of such analogues and their deuterated internal standards, like Nor Acetildenafil-d8, is crucial for pharmacokinetic studies, forensic toxicology, and quality control of pharmaceutical products. While direct inter-laboratory comparison data for this compound is not publicly available, this guide provides a comprehensive comparison of validated analytical methods for sildenafil and its related analogues. The presented data, derived from various independent studies, serves as a valuable reference for researchers developing and validating methods for this compound, as the analytical principles and expected performance characteristics are highly transferable.
The primary analytical technique for the quantification of these compounds in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity. This guide summarizes key performance parameters from several validated LC-MS/MS methods, offering insights into expected precision, accuracy, and linearity.
Comparative Analysis of Analytical Methods
The following tables summarize the validation parameters of different LC-MS/MS methods developed for the quantification of sildenafil and its metabolites or analogues in human plasma. These methods typically utilize a deuterated internal standard, such as sildenafil-d8, which is analogous to the use of this compound for the quantification of Nor Acetildenafil.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | Zorbax SB C18 (4.6 x 75 mm, 3.5 µm)[1] | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[2] | C18 column[3] |
| Mobile Phase | Isocratic: 10 mM ammonium acetate and acetonitrile (5/95 v/v)[1] | Gradient: 2 mM ammonium formate with 0.1% formic acid in water and acetonitrile[2] | Gradient: Water (0.1% formic acid) and acetonitrile (0.1% formic acid)[3] |
| Flow Rate | 0.6 mL/min[1] | 0.3 mL/min[2] | Not Specified |
| Ionization Mode | ESI Positive[3] | ESI Positive[2] | ESI Positive[3] |
| Internal Standard | Sildenafil-d8, N-desmethyl sildenafil-d8[1] | Sildenafil-d8[2] | Sildenafil-d8[3] |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Sildenafil / N-desmethyl sildenafil) | Method 2 (Sildenafil / N-desmethyl sildenafil / N1,N4-desmethylsildenafil) | Method 3 (Sildenafil / N-desmethyl sildenafil) |
| Linearity Range (ng/mL) | 1.0–1000.0 / 0.5–500.0[1] | 1.0-1000.0 for all analytes[2] | 2.00-1000.0 for both analytes[3] |
| Correlation Coefficient (r²) | ≥ 0.9998 / ≥ 0.9987[1] | > 0.99[2] | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 / 0.5[1] | 1.0 for all analytes[2] | 2.00 for both analytes |
| Intra-day Precision (%RSD) | 1.5 to 5.1 / 1.3 to 3.1[1] | < 10% for all analytes[2] | < 6.5% / < 6.3%[3] |
| Inter-day Precision (%RSD) | 2.2 to 3.4 / 2.8 to 4.3[1] | < 10% for all analytes[2] | < 6.5% / < 6.3%[3] |
| Intra-day Accuracy (%) | 97.3 to 98.3 / 95.3 to 96.3[1] | > 99% for all analytes[2] | 86.50-105.67% / 96.83-114.40%[3] |
| Inter-day Accuracy (%) | 96.7 to 97.2 / 95.0 to 97.2[1] | > 99% for all analytes[2] | 86.50-105.67% / 96.83-114.40%[3] |
| Extraction Recovery (%) | Not specified | > 90% for all analytes[2] | Not specified |
Experimental Protocols
The methodologies employed in the referenced studies, while varying in specific details, follow a generally consistent workflow for the analysis of sildenafil and its analogues in plasma.
Method 1: Liquid-Liquid Extraction LC-MS/MS [1]
-
Sample Preparation: To a plasma sample, internal standards (sildenafil-d8 and N-desmethyl sildenafil-d8) are added. The analytes are then extracted from the plasma matrix using a liquid-liquid extraction procedure.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a Zorbax SB C18 column. An isocratic mobile phase consisting of 10 mM ammonium acetate and acetonitrile (5/95 v/v) is used for separation at a flow rate of 0.6 mL/min.
-
Mass Spectrometric Detection: The analytes are detected using a tandem mass spectrometer with electrospray ionization in the positive mode. Quantification is achieved through multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
Method 2: Protein Precipitation UPLC-MS/MS [2]
-
Sample Preparation: Plasma samples are prepared by a protein precipitation method using acetonitrile. Sildenafil-d8 is used as the internal standard.
-
Chromatographic Separation: The supernatant after precipitation is injected into a UPLC system with an ACQUITY UPLC BEH C18 column. A gradient elution is performed with a mobile phase consisting of 2 mM ammonium formate with 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.3 mL/min.
-
Mass Spectrometric Detection: Detection and quantification are carried out using a tandem mass spectrometer with a positive electrospray ionization source, operating in MRM mode.
Visualized Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of sildenafil analogues like this compound in biological samples using LC-MS/MS.
Caption: A typical experimental workflow for this compound quantification.
The presented data from validated LC-MS/MS methods for sildenafil and its analogues demonstrate that robust and reliable quantification in biological matrices is achievable with high precision and accuracy. The methodologies detailed, particularly the use of stable isotope-labeled internal standards and sensitive detection techniques, provide a strong foundation for the development and validation of an analytical method for this compound. Researchers can expect to achieve similar performance characteristics, including low ng/mL limits of quantification and excellent linearity, by adapting these established protocols. The key to a successful validation will be the careful optimization of sample preparation and LC-MS/MS parameters specific to Nor Acetildenafil and its deuterated analogue.
References
- 1. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Nor Acetildenafil-d8 in Enhancing Bioanalytical Accuracy and Precision
A comparative guide for researchers on the use of stable isotope-labeled internal standards in the quantitative analysis of sildenafil and its metabolites.
In the landscape of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the demand for rigorous and reliable quantitative methods is paramount. The quantification of sildenafil, the active ingredient in several erectile dysfunction medications, and its primary active metabolite, N-desmethyl sildenafil (also known as Nor Acetildenafil), in biological matrices necessitates the use of robust analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and specificity.[1][2] A critical component of a validated LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comparative overview of the accuracy and precision of analytical methods utilizing Nor Acetildenafil-d8 and other stable isotope-labeled internal standards for the quantitative analysis of sildenafil and its metabolites.
The Critical Role of Internal Standards
Internal standards are essential in quantitative mass spectrometry to compensate for potential variations in sample extraction, matrix effects, and instrument response.[3] An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. Stable isotope-labeled internal standards, such as this compound and Sildenafil-d8, are considered the most suitable choice as their physicochemical properties are nearly identical to the unlabeled analyte, differing only in mass.[4] This structural similarity ensures that they behave almost identically during the entire analytical process, leading to more accurate and precise quantification.
Comparative Analysis of Analytical Methods
The following tables summarize the performance of various LC-MS/MS methods for the quantification of sildenafil and N-desmethyl sildenafil, highlighting the internal standards used and the reported accuracy and precision data.
Table 1: Method Performance for Sildenafil Quantification
| Internal Standard | Analyte | Concentration Range (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Sildenafil-d8 | Sildenafil | 1.0 - 1000 | >99 | >99 | <10 | <10 | [5][6] |
| Sildenafil-d8 | Sildenafil | 1.0 - 1000 | 97.3 - 98.3 | 96.7 - 97.2 | Not Reported | Not Reported | [1] |
| Clarithromycin | Sildenafil | 5.0 - 1000 | 91.71 - 102.94 | 95.42 - 101.54 | 0.24 - 11.36 | 2.07 - 9.98 | [7] |
| Tadalafil | Sildenafil | 5 - 1200 | Not Reported | Not Reported | <15 | <15 | [2] |
| Pirenzepine 2HCl | Sildenafil Citrate | 1.76 - 17.60 (µg/mL) | Not Reported | Not Reported | 9.09 - 11.25 | 7.56 - 7.75 | [8] |
Table 2: Method Performance for N-desmethyl sildenafil (Nor Acetildenafil) Quantification
| Internal Standard | Analyte | Concentration Range (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| N-desmethyl sildenafil-d8 | N-desmethyl sildenafil | 0.5 - 500 | 95.3 - 96.3 | 95.0 - 97.2 | Not Reported | Not Reported | [1] |
| Sildenafil-d8 | N-desmethyl sildenafil | 1.0 - 1000 | >99 | >99 | <10 | <10 | [5][6] |
| N-desmethyl sildenafil-d8 | N-desmethyl sildenafil | Not Specified | 95.6 - 112.5 | Not Reported | <4.1 | Not Reported | [9] |
| Clarithromycin | N-desmethyl sildenafil | 1.0 - 200 | 91.71 - 109.66 | 97.70 - 106.12 | 1.56 - 11.66 | 2.33 - 9.20 | [7] |
From the data presented, methods employing stable isotope-labeled internal standards, such as Sildenafil-d8 and N-desmethyl sildenafil-d8, consistently demonstrate high accuracy (generally >95%) and precision (RSD <15%).[1][5][6][9] While other compounds like clarithromycin and tadalafil have been used as internal standards, the use of a deuterated analog of the analyte or its primary metabolite, such as this compound for the analysis of N-desmethyl sildenafil, is the preferred approach to minimize analytical variability.
Experimental Protocols
A generalized experimental workflow for the quantitative analysis of sildenafil and N-desmethyl sildenafil in human plasma using LC-MS/MS is outlined below. Specific parameters may vary between laboratories and instrumentation.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting sildenafil and its metabolites from plasma samples.[5][6]
-
Spiking: To 100 µL of human plasma, add the internal standard solution (e.g., this compound and/or Sildenafil-d8).
-
Precipitation: Add 300 µL of a precipitating agent, such as acetonitrile.[5][6]
-
Vortexing: Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Chromatographic Separation: Liquid Chromatography
The extracted samples are then subjected to liquid chromatography to separate the analytes from other matrix components before introduction into the mass spectrometer.
-
Column: A reverse-phase C18 column is frequently used, such as an ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[5][6]
-
Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous component (e.g., 2 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile).[5][6]
-
Flow Rate: A flow rate of around 0.3 mL/min is commonly employed.[5][6]
Detection: Tandem Mass Spectrometry (MS/MS)
The separated analytes are ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for the analytes and internal standards are specific and allow for selective and sensitive quantification.
Table 3: Example MRM Transitions (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Sildenafil | 475.30 | 100.10 | [5] |
| N-desmethyl sildenafil | 461.20 | 283.30 | [1] |
| Sildenafil-d8 | 483.30 | 108.10 | [5] |
| N-desmethyl sildenafil-d8 | 469.4 | 283.4 | [1] |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for plasma sample analysis.
Caption: Logic of internal standard correction.
Conclusion
The use of a stable isotope-labeled internal standard, specifically this compound for the analysis of N-desmethyl sildenafil, is a cornerstone of developing accurate and precise quantitative bioanalytical methods. The data from various studies consistently demonstrate that methods employing such internal standards achieve the high levels of accuracy and precision required by regulatory guidelines for pharmacokinetic and bioequivalence studies. While alternative internal standards can be used, the near-identical chemical and physical properties of deuterated standards to their corresponding analytes make them the superior choice for mitigating analytical variability and ensuring the reliability of results. Researchers and drug development professionals should prioritize the use of stable isotope-labeled internal standards to ensure the integrity and validity of their bioanalytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. Novel Matrix Normalization Technique for Accurate LC-ESI-MS/MS Detection and Quantification of Drugs and Their Metabolites in Toxicology Research and Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lawdata.com.tw [lawdata.com.tw]
- 9. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Applicat… [ouci.dntb.gov.ua]
A Comparative Guide to Internal Standards for Nor Acetildenafil Quantification
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and detection, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are generally considered the gold standard for quantitative mass spectrometry-based assays due to their similar physicochemical properties to the analyte.
Performance Comparison of Internal Standards for Sildenafil Quantification
The following table summarizes the performance characteristics of various internal standards used in the quantification of Sildenafil by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is important to note that the data presented here is compiled from different studies, and direct comparisons should be made with caution as experimental conditions may vary.
| Internal Standard | Analyte(s) | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Correlation Coefficient (r²) | Reference |
| Sildenafil-d8 | Sildenafil, N-desmethylsildenafil, N1,N4-desmethylsildenafil | 1.0 - 1000 | 1.0 | Not Specified | [1] |
| Sildenafil-d8 | Sildenafil, N-desmethyl sildenafil | 2.00 - 1000 | 2.00 | >0.99 | [2] |
| Diazepam | Sildenafil Citrate | 20 - 1000 | 20 | Not Specified | [3][4] |
| Piroxicam | Sildenafil Citrate | 20 - 100 | 20 | 0.9992 | [5] |
| Medazepam | Sildenafil, UK-103,320 | 2 - 800 | 2 (Sildenafil), 4 (UK-103,320) | >0.999 | [6] |
Experimental Workflow for Linearity and Range of Detection Determination
The following diagram illustrates a typical experimental workflow for determining the linearity and range of detection of an analyte using a stable isotope-labeled internal standard via LC-MS/MS.
Detailed Experimental Protocol
The following is a generalized protocol for determining the linearity and range of detection for an analyte like Nor Acetildenafil using a deuterated internal standard such as this compound.
1. Preparation of Stock Solutions and Standards:
-
Analyte Stock Solution: Prepare a stock solution of Nor Acetildenafil in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.
-
Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to create calibration standards covering the expected concentration range. A separate set of working solutions should be prepared for quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation:
-
Calibration Curve Samples: To a set of blank biological matrix samples (e.g., plasma, urine), spike the analyte working solutions to create a calibration curve with at least 6-8 non-zero concentration points.
-
QC Samples: Prepare QC samples by spiking the corresponding working solutions into the blank biological matrix.
-
Internal Standard Addition: Add a fixed volume of the internal standard working solution to all calibration standards, QC samples, and blank samples.
-
Extraction: Perform sample extraction to remove proteins and other interferences. A common method is protein precipitation, where a cold organic solvent like acetonitrile is added to the sample, followed by vortexing and centrifugation. The supernatant is then collected for analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the extracted samples onto a suitable liquid chromatography (LC) system equipped with a C18 column. Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve good separation of the analyte and internal standard.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions for both the analyte and the internal standard to ensure high selectivity and sensitivity.
4. Data Analysis and Interpretation:
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard in the chromatograms.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.
-
Calibration Curve Construction: Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis) for the calibration standards.
-
Linearity Assessment: Perform a linear regression analysis on the calibration curve. The method is considered linear over a specific range if the correlation coefficient (r²) is typically ≥ 0.99.
-
Range of Detection:
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within ±20% of the nominal value).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, often determined as a signal-to-noise ratio of 3:1.
-
Conclusion
The choice of internal standard significantly impacts the quality of quantitative bioanalytical data. While specific data for this compound is not widely published, the extensive validation data available for Sildenafil-d8 strongly supports the superiority of stable isotope-labeled internal standards for achieving high precision, accuracy, and sensitivity in LC-MS/MS assays. For researchers developing methods for Nor Acetildenafil, utilizing a deuterated analog like this compound is the recommended approach to ensure robust and reliable quantification. When a deuterated standard is unavailable, a structurally similar compound can be used, but it requires more rigorous validation to account for potential differences in extraction recovery and ionization efficiency.
References
- 1. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an HPLC method for sildenafil citrate analysis in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
A Comparative Guide to the Forced Degradation of PDE5 Inhibitors: Stability Profiles of Noracetildenafil and its Analogs
For researchers and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a critical early-step. Forced degradation studies, or stress testing, provide crucial insights into the degradation pathways and products of a drug substance, which is fundamental for developing stability-indicating analytical methods as mandated by ICH guidelines.[1][2][3]
This guide offers a comparative look at the stability of phosphodiesterase type 5 (PDE5) inhibitors under various stress conditions. While comprehensive public data on Noracetildenafil (also known as Demethylhongdenafil), a sildenafil analog, is limited, we can infer its likely stability profile by examining the extensive research conducted on its parent compound, Sildenafil, and other widely-used PDE5 inhibitors like Tadalafil and Vardenafil.
General Workflow for Forced Degradation Studies
The process systematically exposes the drug substance to harsh conditions to accelerate its degradation. The resulting mixture is then analyzed, typically by a chromatographic method, to separate the intact drug from its degradation products.
Comparative Degradation Data
The stability of PDE5 inhibitors varies significantly under different stress conditions. The following table summarizes the percentage of degradation observed for Sildenafil, Tadalafil, and Vardenafil from published studies. An optimal degradation level for these studies is typically targeted between 5-20% to ensure that the primary degradation products are adequately formed and can be reliably detected.[4]
| Stress Condition | Sildenafil Citrate | Tadalafil | Vardenafil HCl |
| Acid Hydrolysis | Significant Degradation | ~12.9% | Stable |
| Alkaline Hydrolysis | Significant Degradation | ~13.5% | Stable |
| **Oxidative (H₂O₂) ** | ~15.2% | ~11.5% | Significant Degradation[5] |
| Thermal | Stable | Stable | Stable |
| Photolytic | Stable | ~9.6% | Stable |
Note: "Significant Degradation" indicates that the studies noted extensive decomposition. "Stable" indicates minimal to no degradation was observed under the tested conditions. Data is compiled from multiple sources and conditions may vary between studies.[5][6]
Based on its structural similarity to Sildenafil, Noracetildenafil is likely to show significant susceptibility to acidic and alkaline hydrolysis, particularly due to the presence of amide and piperazine functional groups which are known to be hydrolyzable.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of stability studies. Below are representative protocols for the stress conditions applied to PDE5 inhibitors.
1. Analytical Method: Stability-Indicating HPLC
A robust high-performance liquid chromatography (HPLC) method is the cornerstone of any degradation study. Its purpose is to resolve the parent drug from all process impurities and degradation products.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection: UV detector set at a wavelength where both the API and potential degradants have significant absorbance (e.g., 292 nm for Sildenafil, 284 nm for Tadalafil).[6]
2. Forced Degradation Conditions
The following protocols are examples derived from studies on Sildenafil and Tadalafil.[6]
-
Acid Hydrolysis:
-
Reagent: 1 M HCl.
-
Procedure: Dissolve the drug substance in the acidic solution and heat (e.g., reflux for a specified period). After the stress period, cool the solution, neutralize with an appropriate base (e.g., 1 M NaOH), and dilute with the mobile phase to the target concentration.
-
-
Alkaline Hydrolysis:
-
Reagent: 1 M NaOH.
-
Procedure: Dissolve the drug substance in the basic solution and heat. After stressing, cool, neutralize with acid (e.g., 1 M HCl), and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Reagent: 3-30% Hydrogen Peroxide (H₂O₂).
-
Procedure: Dissolve the drug substance in a solution of H₂O₂ and keep at room temperature for a period ranging from a few hours to several days. Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Procedure: Expose the solid drug substance to dry heat in a calibrated oven (e.g., 105°C for 24 hours). After exposure, dissolve the sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Procedure: Expose the drug substance (in both solid state and in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
Potential Degradation Pathways
The chemical structure of a PDE5 inhibitor dictates its degradation pathway. For Sildenafil and its analogs, the piperazine ring and the sulfonamide group are common sites of degradation.
Studies on Sildenafil have shown that the piperazine ring is susceptible to photodegradation, leading to a series of breakdown products.[9] Furthermore, hydrolysis of the sulfonamide bond is a key degradation pathway under acidic or basic conditions.[9] It is reasonable to hypothesize that Noracetildenafil would follow similar degradation routes, yielding products corresponding to the cleavage of these functional groups. The identification of these degradation products is typically accomplished using mass spectrometry (LC-MS) to elucidate their structures.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 6. scielo.br [scielo.br]
- 7. sphinxsai.com [sphinxsai.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Potential Interferences: A Comparative Guide to the Cross-Reactivity of Sildenafil Analogues with Nor Acetildenafil-d8 Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The illicit adulteration of herbal products and dietary supplements with synthetic phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil and its analogues, poses a significant challenge to regulatory bodies and public health. Accurate analytical methods are crucial for the detection and quantification of these undeclared substances. Noracetildenafil, a known sildenafil analogue, and its deuterated internal standard, Nor Acetildenafil-d8, are key compounds in targeted analytical assays. This guide provides a comparative overview of the potential cross-reactivity of various sildenafil analogues with analytical methods developed for this compound, supported by structural comparisons and a detailed experimental protocol for assessment.
Understanding the Basis of Cross-Reactivity
Cross-reactivity in analytical methods, particularly in immunoassays and mass spectrometry-based techniques, arises when compounds with similar chemical structures to the target analyte interfere with the assay, leading to inaccurate quantification. In the context of this compound, a commonly used internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, structural similarity with other sildenafil analogues can result in co-elution or the generation of isobaric fragment ions, potentially compromising the accuracy of the analytical results.
Noracetildenafil is an analogue of sildenafil where the N-methylpiperazine moiety is replaced with a different substituent. Its deuterated form, this compound, is utilized to compensate for matrix effects and variations in instrument response during sample analysis.
Structural Comparison of Sildenafil and Its Analogues
The potential for cross-reactivity is largely dictated by the degree of structural similarity. The following table summarizes the structures of sildenafil and several of its analogues, including Noracetildenafil, to facilitate a comparative assessment of their potential to interfere with a this compound based analytical method.
| Compound | R1 Group | R2 Group | R3 Group | Molecular Formula |
| Sildenafil | SO2-N(CH3)-piperazine | H | CH2CH2CH3 | C22H30N6O4S |
| Acetildenafil | CO-piperazine-CH2CH3 | H | CH2CH2CH3 | C25H34N6O3 |
| Homosildenafil | SO2-N(CH2CH3)-piperazine | H | CH2CH2CH3 | C23H32N6O4S |
| Hydroxyhomosildenafil | SO2-N(CH2CH2OH)-piperazine | H | CH2CH2CH3 | C23H32N6O5S |
| Thiosildenafil | CS-N(CH3)-piperazine | H | CH2CH2CH3 | C22H30N6O3S2 |
| Noracetildenafil | CO-piperazine-CH3 | H | CH2CH2CH3 | C24H32N6O3 |
This table presents a selection of common sildenafil analogues. The diversity of modifications highlights the challenge in developing highly specific analytical methods.
Experimental Protocol for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of sildenafil analogues with a this compound method, a validation study employing LC-MS/MS is essential. Below is a detailed experimental protocol.
Objective: To determine the percentage of cross-reactivity of selected sildenafil analogues in an LC-MS/MS method optimized for the quantification of an analyte using this compound as an internal standard.
Materials:
-
Reference standards of sildenafil, Noracetildenafil, this compound, and other relevant sildenafil analogues.
-
High-purity solvents (acetonitrile, methanol, formic acid).
-
Deionized water.
-
Control matrix (e.g., drug-free plasma or herbal supplement matrix).
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
Methodology:
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of Noracetildenafil, this compound, and each sildenafil analogue in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Noracetildenafil at concentrations ranging from the limit of quantification (LOQ) to the upper limit of quantification (ULOQ).
-
Prepare a working solution of the internal standard, this compound, at a fixed concentration.
-
Prepare individual high-concentration solutions of each potential cross-reactant (sildenafil analogue).
-
-
Sample Preparation:
-
Spike the control matrix with the Noracetildenafil standard solutions to create a calibration curve.
-
Spike the control matrix with a mid-range concentration of Noracetildenafil and the high-concentration solution of a single sildenafil analogue. Repeat for each analogue to be tested.
-
Add the internal standard solution to all samples.
-
Perform sample extraction (e.g., protein precipitation or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution program optimized to separate the analytes.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Monitor the specific precursor-to-product ion transitions (MRM) for Noracetildenafil and this compound.
-
Also, monitor the MRM transitions of the sildenafil analogues being tested for cross-reactivity.
-
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Analyze a sample containing only the potential interfering analogue to see if it produces a signal in the MRM channel of this compound.
-
Calculate the concentration of Noracetildenafil in the co-spiked samples using the calibration curve.
-
The percentage of cross-reactivity can be calculated using the following formula:
-
Visualizing the Workflow and Structural Relationships
To further clarify the experimental process and the structural context of potential cross-reactivity, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of sildenafil analogues.
Caption: Structural relationships between sildenafil and its analogues.
Conclusion
A Comparative Guide to Extraction Methods for Nor Acetildenafil-d8
For researchers, scientists, and drug development professionals working with Nor Acetildenafil-d8, a deuterated analog of the phosphodiesterase-5 (PDE5) inhibitor Acetildenafil, selecting an appropriate extraction method is a critical step in ensuring accurate and reliable analytical results. The complexity of matrices such as plasma, serum, and other biological fluids necessitates an efficient extraction technique to isolate the analyte from interfering substances. This guide provides an objective comparison of three widely used extraction methods: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.
Executive Summary
The choice of extraction method significantly impacts recovery, purity of the extract, and overall analytical sensitivity. While Solid-Phase Extraction (SPE) is often lauded for its high efficiency and the cleanliness of the resulting sample, Liquid-Liquid Extraction (LLE) remains a viable, albeit sometimes less efficient, alternative. The QuEChERS method, originally developed for pesticide residue analysis, has been increasingly adapted for pharmaceutical analysis in complex matrices, offering a balance of speed, simplicity, and effectiveness.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of SPE, LLE, and QuEChERS for the extraction of sildenafil and its analogs from biological matrices, based on data from various studies. It is important to note that these values are compiled from different sources and may vary depending on the specific analyte, matrix, and experimental conditions.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Analyte Recovery | 83% for sildenafil, 78% for its metabolite[1] | 79.69% - 81.13% for sildenafil[2] | > 72% for antidepressants in biological fluids[3] |
| Limit of Detection (LOD) | 1 ng/mL for sildenafil and its metabolite[1] | Not explicitly stated for sildenafil, but a related DLLME method had LODs of ~1-2 ng/mL in plasma. | Not explicitly stated for sildenafil analogs, but generally provides low ng/mL detection limits. |
| Precision (RSD%) | Intra-day: ≤ 4%, Inter-day: ≤ 12% for sildenafil and its metabolite[1] | Not explicitly stated in the comparative context. | Not explicitly stated in the comparative context. |
| Matrix Effect | Generally provides cleaner extracts, minimizing matrix effects[1] | Can be susceptible to matrix interferences. | Effective at removing many matrix components, but matrix effects should still be evaluated. |
| Solvent Consumption | Moderate | High | Low |
| Time per Sample | Moderate to High | High | Low |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized from methods reported for sildenafil and its analogs and should be optimized for the specific application and laboratory conditions.
Solid-Phase Extraction (SPE) Protocol
This method provides high recovery and clean extracts, making it suitable for sensitive analytical techniques like LC-MS/MS.
-
Cartridge Conditioning: A suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) is conditioned sequentially with methanol and then with an appropriate buffer (e.g., phosphate buffer).
-
Sample Loading: The biological sample (e.g., plasma, serum) is pre-treated, which may include protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interfering substances while retaining the analyte.
-
Elution: this compound is eluted from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a solvent compatible with the analytical instrument.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classical extraction method that relies on the differential solubility of the analyte in two immiscible liquid phases.
-
Sample Preparation: The biological sample is mixed with a buffer to adjust the pH, optimizing the partitioning of this compound into the organic phase.
-
Extraction: An immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is added to the sample. The mixture is vortexed or agitated to facilitate the transfer of the analyte into the organic layer.
-
Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.
-
Collection: The organic layer containing the analyte is carefully transferred to a clean tube.
-
Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol
This method is known for its speed and simplicity, making it ideal for high-throughput analysis. The protocol often involves a two-step process of extraction/partitioning followed by dispersive solid-phase extraction (dSPE) for cleanup.
-
Sample Hydration and Extraction: For samples with low water content, deionized water is added. An extraction solvent, typically acetonitrile, is added to the sample in a centrifuge tube.
-
Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, and a buffering salt like sodium acetate or citrate) is added to the tube. The tube is shaken vigorously to induce phase separation and drive the analyte into the acetonitrile layer.
-
Centrifugation: The sample is centrifuged to separate the organic layer from the aqueous and solid phases.
-
Dispersive SPE (dSPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a separate tube containing a dSPE sorbent (e.g., a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences) and magnesium sulfate to remove residual water.
-
Final Centrifugation and Analysis: The tube is vortexed and then centrifuged. The resulting supernatant is ready for direct injection or can be further concentrated and reconstituted before analysis.
Visualizing the Workflows
To better illustrate the procedural differences between these extraction methods, the following diagrams have been generated using the DOT language.
Caption: A flowchart of the Solid-Phase Extraction (SPE) process.
Caption: A flowchart of the Liquid-Liquid Extraction (LLE) process.
Caption: A flowchart of the QuEChERS extraction process.
Conclusion
The selection of an optimal extraction method for this compound depends on the specific requirements of the analysis.
-
Solid-Phase Extraction (SPE) is recommended for applications requiring the highest purity and sensitivity, though it may be more time-consuming and costly.
-
Liquid-Liquid Extraction (LLE) offers a classic and often effective approach, but may have lower recovery and introduce more matrix effects compared to SPE.
-
QuEChERS provides a rapid, simple, and cost-effective alternative, making it highly suitable for high-throughput screening and routine analysis, with the caveat that method optimization is crucial to ensure adequate cleanup for complex biological matrices.
For the analysis of this compound, a thorough validation of the chosen extraction method is imperative to ensure data accuracy, precision, and reliability. Researchers should consider the trade-offs between sample cleanliness, recovery, speed, and cost to select the most appropriate method for their analytical goals.
References
A Comparative Guide to the Performance of Nor Acetildenafil-d8 and Other Internal Standards in LC-MS/MS Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of Nor Acetildenafil-d8 as an internal standard in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis, benchmarked against commonly used alternative internal standards. Due to the limited availability of public-facing validation data specifically for this compound, this guide leverages performance data from its close structural analogue, Sildenafil-d8, to provide a representative performance profile. This information is compared with data from non-deuterated internal standards used in the analysis of Acetildenafil and related compounds.
The selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variability. Deuterated standards are often considered the gold standard for LC-MS/MS applications due to their similar physicochemical properties to the analyte.
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of different internal standards in LC-MS/MS assays for Acetildenafil and its analogues. Table 1 presents the expected performance of a deuterated internal standard, using data from Sildenafil-d8 as a proxy for this compound. Table 2 details the performance of alternative, non-deuterated internal standards.
Table 1: Representative Performance of a Deuterated Internal Standard (based on Sildenafil-d8 data)
| Parameter | Typical Performance | Reference |
| Linearity (Range) | 1.0 - 1000 ng/mL | [1][2][3] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 1.0 - 2.0 ng/mL | [1][2] |
| Intra-day Precision (%CV) | < 10% | [1][2] |
| Inter-day Precision (%CV) | < 10% | [1][2] |
| Accuracy | 86.5% - 105.7% | [1] |
| Recovery | > 90% | [2] |
| Matrix Effect | Minimal/Compensated | [2] |
Table 2: Performance of Alternative (Non-Deuterated) Internal Standards
| Internal Standard | Analyte | Linearity (Range) | LLOQ | Precision (%CV) | Accuracy (%) | Recovery (%) | Reference |
| Tadalafil | Sildenafil | 5 - 1200 ng/mL | 5 ng/mL | Not Specified | Not Specified | Not Specified | [4] |
| Pirenzepine 2HCl | Sildenafil Citrate | 1.76 - 17.60 µg/mL | 40 ng/mL | 7.56 - 11.25 | Not Specified | > 97.4 | [5] |
| Protriptyline | Sildenafil | up to 500 ng/mL | 5.00 ng/mL | < 10.8 | < 11.8 | 83.1 - 93.2 | [6] |
Experimental Protocols
Below are detailed methodologies for a typical LC-MS/MS analysis of Acetildenafil using a deuterated internal standard, based on established methods for similar compounds.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS System and Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Agilent 6440 Triple Quadrupole or equivalent
-
Column: ACQUITY UPLC BEH C18 (50-mm × 2.1-mm, 1.7-µm)[2]
-
Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Table 3: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetildenafil | 467.2 | 297.1 |
| This compound | 475.2 | 297.1 |
Note: The exact m/z values for this compound may vary depending on the deuteration pattern and should be optimized experimentally.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway relevant to Acetildenafil's mechanism of action.
References
- 1. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Bioequivalence Analysis of Sildenafil in Human Plasma Using LC-MS/MS: Method Development, Validation, and Volunteer Study Results | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. Development and validation of a gas chromatography-mass spectrometric method for the determination of sildenafil and desmethyl-sildenafil in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Nor Acetildenafil-d8
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Nor Acetildenafil-d8, a deuterated analog of a sildenafil derivative, requires careful handling throughout its lifecycle, including its final disposal. This guide provides a procedural framework for its safe disposition.
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for the compound. All procedures must comply with local, state, and federal regulations.
Hazard Assessment and Classification
Prior to disposal, it is crucial to understand the hazards associated with this compound. Based on the Safety Data Sheet (SDS) for the parent compound, Nor-Acetildenafil, the substance is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
The deuteration at eight positions (d8) does not significantly alter the fundamental chemical properties or toxicity of the molecule. Therefore, this compound should be handled and disposed of with the same precautions as its non-deuterated counterpart.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1]. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1]. |
Step-by-Step Disposal Protocol
The primary directive for disposal is to avoid environmental release [1]. Do not dispose of this compound down the drain or in regular solid waste. It must be managed as hazardous chemical waste.
Step 1: Segregation and Containment
-
Isolate Waste: Collect all waste materials containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and cleaning materials (e.g., wipes, absorbent pads), in a dedicated and clearly labeled hazardous waste container.
-
Use Appropriate Containers: The container must be chemically resistant, in good condition, and have a secure, leak-proof lid.
Step 2: Waste Labeling
-
Label Clearly: Affix a hazardous waste label to the container immediately upon starting waste collection.
-
Provide Full Details: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage of Waste
-
Store Safely: Keep the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure Compatibility: Store it away from incompatible materials, such as strong acids, alkalis, and oxidizing agents[1].
-
Secondary Containment: Place the container in a secondary containment bin to prevent spills.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Follow your institution's established procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
Use a Licensed Service: The waste must be transported to and disposed of at an approved and licensed waste disposal facility[1]. The most common method for pharmaceutical waste is high-temperature incineration.
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Wear Appropriate PPE: Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a waste container, avoiding dust generation[2]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Clean the Area: Decontaminate the spill area thoroughly with an appropriate cleaning agent.
-
Dispose of Cleanup Materials: All materials used for cleanup must be placed in the hazardous waste container for this compound and disposed of according to the protocol above[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Nor Acetildenafil-d8
This guide provides crucial safety and logistical information for the handling and disposal of Nor Acetildenafil-d8, a compound intended for laboratory use by researchers, scientists, and drug development professionals. The following procedures are based on best practices for managing potent pharmaceutical compounds and should be implemented in conjunction with a thorough, compound-specific risk assessment prior to any handling.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Due to its potency as a powdered substance, it presents an inhalation risk[2]. Therefore, stringent safety measures are necessary to minimize exposure.
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation. Full-facepiece PAPRs can offer high protection factors[3][4]. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory[3]. A NIOSH-certified N95 or N100 respirator is also a suitable option[5]. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination[3]. |
| Body Protection | Disposable Coveralls ("Bunny Suit") | Recommended for head-to-toe protection, especially when handling larger quantities or during tasks with a high risk of contamination[6]. Gowns should be long-sleeved with tight-fitting cuffs and close in the back[6]. |
| Lab Coat | A dedicated, disposable lab coat should be worn over personal clothing[3]. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection[3][5]. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting[3]. |
Operational Plan for Handling this compound
A systematic approach is essential for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling, from preparation to post-handling procedures.
1. Preparation:
-
Area Designation: Conduct all handling of this compound within a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area[3].
-
Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste that will be generated[3][7].
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling zone[3].
2. Handling:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound to minimize dust generation[3][4]. Use gentle scooping techniques and keep containers covered as much as possible[3].
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste[3].
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent[3].
-
PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container[3].
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling[1]. Do not eat, drink, or smoke in the handling area[1][8].
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste streams[9].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound"[7]. Note any solvents or other chemicals mixed with the waste[7].
-
Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel[7].
-
Disposal: Dispose of the contents and container at an approved waste disposal plant[1]. It is recommended to use a licensed chemical waste disposal service, especially for larger quantities[9]. All used and waste solvents should be kept separate[10].
Experimental Workflow Visualization
The following diagram illustrates the procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Nor-Acetildenafil|949091-38-7|MSDS [dcchemicals.com]
- 2. ilcdover.com [ilcdover.com]
- 3. benchchem.com [benchchem.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
